Product packaging for 7-Methyl-1-benzofuran-2-carboxylic acid(Cat. No.:CAS No. 17349-64-3)

7-Methyl-1-benzofuran-2-carboxylic acid

货号: B169774
CAS 编号: 17349-64-3
分子量: 176.17 g/mol
InChI 键: ZGVCUDGNUWNJDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

7-Methyl-1-benzofuran-2-carboxylic acid (CAS 17349-64-3) is a high-purity chemical compound defined by the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It belongs to the benzofuran class of heterocyclic compounds, which are recognized as a privileged scaffold in modern medicinal chemistry and materials science due to their wide range of biological activities . This specific derivative features a carboxylic acid functional group at the 2-position and a methyl group at the 7-position of the benzofuran core, a structural combination that offers unique steric and electronic properties for molecular interactions and synthetic applications . The dedicated investigation of this compound is driven by the established importance of its core structure in scientific research. Benzofuran derivatives are frequently explored for their potential pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities . For instance, related halogenated benzofuran-carboxylic acid derivatives have demonstrated significant antimicrobial activity against a selection of Gram-positive bacteria, such as various cocci, and antifungal activity against Candida strains . Furthermore, benzofuran-based analogs have shown promising antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, highlighting the scaffold's relevance in oncology drug discovery . From a synthetic chemistry perspective, the carboxylic acid group on the benzofuran ring provides a versatile reactive handle for further derivatization . It can be readily converted into esters, amides, and other derivatives, allowing researchers to systematically explore structure-activity relationships (SAR) and create a library of compounds for high-throughput screening . Efficient synthetic routes to similar benzofuran-2-carboxylic acids often involve modern techniques like microwave-assisted Perkin rearrangement, which allows for high-yield production with significantly reduced reaction times . This compound serves as a valuable building block for the synthesis of more complex molecules for various research applications. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B169774 7-Methyl-1-benzofuran-2-carboxylic acid CAS No. 17349-64-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCUDGNUWNJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604866
Record name 7-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17349-64-3
Record name 7-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-1-benzofuran-2-carboxylic acid (CAS: 17349-64-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular derivative, this document combines known data for the target molecule with information from closely related benzofuran analogs to offer a valuable resource for research and development.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a benzene ring fused to a furan ring, with a methyl group at position 7 and a carboxylic acid group at position 2. This structure serves as a key building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

PropertyValueReference
CAS Number 17349-64-3
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Melting Point 222-225 °C
Physical Form Powder
Purity Typically ≥95%
Storage Room Temperature

Synthesis and Purification

Adapted Experimental Protocol: Synthesis via Perkin Rearrangement

This protocol is a hypothetical adaptation of a general method for the synthesis of benzofuran-2-carboxylic acids.

Materials:

  • 3-Bromo-7-methylcoumarin (precursor)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Dichloromethane (for recrystallization)

  • Methanol (for recrystallization)

Procedure:

  • Dissolve 3-bromo-7-methylcoumarin in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of 1.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product in an oven.

  • For further purification, recrystallize the crude product from a mixture of dichloromethane and methanol.[2]

G start Start: 3-Bromo-7-methylcoumarin step1 Dissolve in Ethanol start->step1 step2 Add aq. NaOH step1->step2 step3 Reflux (2-3h) step2->step3 step4 Cool and Concentrate step3->step4 step5 Dissolve in Water step4->step5 step6 Acidify with HCl (pH 1) step5->step6 step7 Precipitation step6->step7 step8 Filter and Wash step7->step8 step9 Dry Crude Product step8->step9 step10 Recrystallize (DCM/MeOH) step9->step10 end_node Pure this compound step10->end_node

Diagram 1: General Synthesis Workflow

Spectral Data

Specific spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on the analysis of the parent compound, benzofuran-2-carboxylic acid, and other substituted analogs.

Spectroscopy Predicted Data
¹H NMR Signals corresponding to the aromatic protons on the benzofuran ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl group.
¹³C NMR Resonances for the carbon atoms of the benzofuran core, the methyl group, and the carboxylic acid carbonyl group (typically in the 165-185 ppm region).
IR (Infrared) A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1680-1710 cm⁻¹), and C-O stretching bands.[4]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group.

Biological Activity and Potential Applications

The benzofuran scaffold is a prominent feature in many biologically active natural and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5] While specific biological data for this compound is limited, research on related derivatives provides valuable insights into its potential applications.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzofuran-2-carboxylic acid derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes or interference with critical signaling pathways involved in cell proliferation and survival.

Compound/Derivative Target/Cell Line Activity (IC₅₀/Kᵢ) Reference
Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylatesA549 (lung cancer), HepG2 (liver cancer)IC₅₀ = 3.5 - 11 µM[6]
Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivativesACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate)Low micromolar concentrations[7]
Benzofuran-2-carboxylic acid derivativesPim-1 kinasePotent inhibition[8]
Benzofuran derivativesERAP1Nanomolar range inhibition[9]
Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways. For instance, certain aza-benzofuran compounds have been shown to inhibit nitric oxide (NO) release in LPS-stimulated macrophages.[10]

Compound/Derivative Target/Assay Activity (IC₅₀) Reference
Aza-benzofuran derivativesNO release in RAW 246.7 cells16.5 - 17.3 µM[10]

Signaling Pathways

Research on various benzofuran derivatives suggests their interaction with key cellular signaling pathways implicated in cancer and inflammation. While direct evidence for this compound is not available, related compounds have been shown to modulate pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Some benzofuran-2-carboxamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[7] This suggests a potential mechanism for their anti-inflammatory and anticancer effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits

Diagram 2: Potential Inhibition of NF-κB Pathway

Safety and Handling

This compound is classified with GHS07 pictograms, indicating that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, clothing, eye, and face protection.

  • Avoid breathing dust.

  • Use only outdoors or in a well-ventilated area.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled, remove person to fresh air and keep comfortable for breathing.

  • If on skin, wash with plenty of water.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently scarce, the extensive research on related benzofuran derivatives strongly suggests its potential in anticancer and anti-inflammatory drug discovery.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol for this compound.

  • Comprehensive spectral characterization (NMR, IR, MS) to establish a reference database for this compound.

  • In-depth biological evaluation, including cytotoxicity screening against a panel of cancer cell lines and assessment of its anti-inflammatory properties in relevant assays.

  • Mechanistic studies to elucidate its specific molecular targets and effects on cellular signaling pathways.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route. Furthermore, this guide explores the relevant biological context by visualizing the mTOR signaling pathway, a known target for some benzofuran derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies. The following tables summarize the available experimental and predicted data for this compound.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₈O₃-
Molecular Weight 176.17 g/mol -
Appearance Off-white to light yellow solid[1]
Melting Point 222-225 °C
Boiling Point 281.3 ± 20.0 °C (Predicted for 2-methyl-7-benzofurancarboxylic acid methyl ester)[2]
Storage Temperature Room temperature[1]
Table 2: Acid-Base and Partitioning Properties
PropertyValueSource
pKa 3.16 ± 0.30 (Predicted)[1]
LogP 2.43942 (Calculated for 7-Methyl-3-benzofurancarboxylic acid)[3]
Water Solubility Predicted to be sparingly soluble based on LogP-

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of benzofuran-2-carboxylic acids. One common approach is the Perkin rearrangement of a 3-halocoumarin.[4]

Reaction Scheme:

Procedure:

  • Preparation of 3-Bromo-7-methylcoumarin: 7-Methylcoumarin is reacted with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide, under reflux. The product is then isolated and purified.

  • Perkin Rearrangement: 3-Bromo-7-methylcoumarin is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is heated under reflux for several hours.

  • Work-up and Isolation: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range.

pKa Determination

The acid dissociation constant (pKa) is determined by potentiometric titration.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol, as the compound has low water solubility).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is measured and recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration.

Water Solubility Determination

The shake-flask method is a common technique for determining water solubility.

Apparatus:

  • Flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • An excess amount of the solid compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged at high speed to separate the undissolved solid.

  • A clear aliquot of the supernatant is carefully removed.

  • The concentration of the dissolved compound in the aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

Apparatus:

  • Separatory funnel

  • Shaking device

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

  • The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Context and Visualization

Benzofuran derivatives have been shown to interact with various biological pathways, including the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][6][7] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.

Diagram of the mTOR Signaling Pathway

The following diagram, generated using Graphviz, illustrates a simplified overview of the PI3K/Akt/mTOR signaling cascade, a pathway where benzofuran derivatives have shown inhibitory effects.[5][8]

mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Translation S6K1->Translation _4EBP1->Translation Inhibits Proliferation Cell Growth & Proliferation Translation->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibits mTOR_Inhibition_Workflow A Cancer Cell Culture (e.g., MCF-7) B Treat cells with This compound (various concentrations) A->B C Cell Lysis B->C D Western Blot Analysis C->D E Measure phosphorylation levels of: - Akt - S6K1 - 4E-BP1 D->E F Data Analysis: Compare phosphorylation to control E->F

References

7-Methyl-1-benzofuran-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Methyl-1-benzofuran-2-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a benzofuran derivative of interest to researchers in medicinal chemistry and organic synthesis. This document details its physicochemical properties, potential synthetic routes, and key analytical data, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound is a solid, typically appearing as an off-white to light yellow powder.[1] Its chemical structure consists of a benzofuran core with a methyl group at the 7-position and a carboxylic acid group at the 2-position.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol [1][2]
CAS Number 17349-64-3
Melting Point 222-225 °C
Boiling Point (Predicted) 327.7 ± 22.0 °C[1]
Density (Predicted) 1.303 ± 0.06 g/cm³[1]
pKa (Predicted) 3.16 ± 0.30[1]
IUPAC Name This compound
InChI Key ZGVCUDGNUWNJDI-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of benzofuran-2-carboxylic acid derivatives can be achieved through various synthetic routes.[3][4] A common and effective method involves the reaction of a substituted salicylaldehyde with an α-halo ester, followed by hydrolysis of the resulting ester.

General Experimental Protocol for Synthesis

The following protocol describes a general two-step synthesis for a benzofuran-2-carboxylic acid derivative, which can be adapted for this compound starting from 2-hydroxy-3-methylbenzaldehyde.

Step 1: Synthesis of Ethyl 7-Methyl-1-benzofuran-2-carboxylate [4]

  • To a solution of 2-hydroxy-3-methylbenzaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (200 mL) and wash the solution with 5% dilute HCl.

  • Separate the organic layer and wash with water (50 mL) and then brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Step 2: Hydrolysis to this compound [4][5]

  • Dissolve the ethyl 7-methyl-1-benzofuran-2-carboxylate from Step 1 in ethanol (80 mL) and cool the mixture to 10°C.

  • Prepare a solution of potassium hydroxide (KOH, 2.0 mmol) in water and add it drop-wise to the cooled ester solution.

  • After the addition is complete, reflux the resulting mixture for 2-3 hours.

  • Remove the excess ethanol under reduced pressure.

  • To the resulting solid, add aqueous HCl (e.g., 10%, 30 mL) to precipitate the carboxylic acid.[4][5]

  • Collect the solid precipitate by filtration and wash with water (50 mL).

  • Dry the solid to obtain this compound.

Synthesis Workflow Visualization

The following diagram illustrates the general synthetic pathway for producing benzofuran-2-carboxylic acid derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Product cluster_final Final Product SM1 Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methylbenzaldehyde) Intermediate Ethyl Benzofuran-2-carboxylate Derivative SM1->Intermediate K₂CO₃, Acetonitrile Reflux SM2 Ethyl Bromoacetate SM2->Intermediate FinalProduct Benzofuran-2-carboxylic Acid Derivative Intermediate->FinalProduct 1. KOH, Ethanol 2. HCl (aq) Reflux

General synthesis workflow for benzofuran-2-carboxylic acids.

Safety and Handling

This compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 7-Methyl-1-benzofuran-2-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis involves a three-step process commencing with the Pechmann condensation to form a coumarin intermediate, followed by regioselective bromination, and culminating in a microwave-assisted Perkin rearrangement. Detailed experimental protocols, quantitative data, and a discussion of the potential biological relevance of this class of compounds are presented herein.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence. The logical workflow for this synthesis is outlined below.

Synthesis_Workflow Start Starting Materials (m-Cresol, Ethyl Acetoacetate) Step1 Step 1: Pechmann Condensation Start->Step1 Intermediate1 Intermediate 1 (7-Methylcoumarin) Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 Intermediate 2 (3-Bromo-7-methylcoumarin) Step2->Intermediate2 Step3 Step 3: Perkin Rearrangement (Microwave-Assisted) Intermediate2->Step3 FinalProduct Final Product (this compound) Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methylcoumarin

The initial step involves the Pechmann condensation of m-cresol with ethyl acetoacetate using an acid catalyst.

Reaction:

Procedure:

A mixture of m-cresol (10.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) is cooled in an ice bath. Concentrated sulfuric acid (50 mL) is added slowly with constant stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 18-24 hours. The mixture is then poured into crushed ice, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water until the washings are neutral to litmus. The solid is then recrystallized from ethanol to afford 7-methylcoumarin.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
7-MethylcoumarinC₁₀H₈O₂160.1765124-126
Step 2: Synthesis of 3-Bromo-7-methylcoumarin

The second step is the regioselective bromination of 7-methylcoumarin at the C3 position using N-bromosuccinimide (NBS).

Reaction:

3-Bromo-7-methylcoumarin --(NaOH, Ethanol, Microwave)--> this compound

Caption: Postulated apoptotic signaling pathway induced by benzofuran derivatives.

This in-depth guide provides a comprehensive framework for the synthesis and understanding of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into the biological activities and mechanisms of action of this specific compound and its derivatives is warranted to explore its full therapeutic potential.

Spectroscopic Analysis of 7-Methyl-1-benzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methyl-1-benzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific derivative, this document presents a comprehensive analysis based on data from its parent compound, benzofuran-2-carboxylic acid, and established principles of spectroscopic interpretation. The predicted data herein serves as a robust reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known data of benzofuran-2-carboxylic acid and the expected spectroscopic effects of a methyl substituent on the benzofuran ring system.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5br s1HCOOH
~7.7d1HH-4
~7.5s1HH-3
~7.3t1HH-5
~7.1d1HH-6
~2.5s3HCH₃

Note: The chemical shifts for the aromatic protons are predicted based on the data for benzofuran-2-carboxylic acid, with expected slight upfield or downfield shifts due to the electronic effects of the C-7 methyl group. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be solvent-dependent.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~162C=O
~155C-7a
~148C-2
~130C-3a
~128C-5
~125C-4
~123C-7
~115C-6
~112C-3
~15CH₃

Note: The chemical shifts are predicted based on the spectrum of benzofuran-2-carboxylic acid. The C-7 signal is expected to be shifted downfield due to the alpha-effect of the methyl group, and other carbons may experience minor shifts.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3050MediumAromatic C-H stretch
~2920, ~2850Medium-WeakMethyl C-H stretch
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumAromatic C=C stretch
~1450MediumMethyl C-H bend
~1300MediumC-O stretch
~900-650StrongAromatic C-H out-of-plane bend

Note: The IR spectrum is expected to be dominated by the characteristic broad O-H and strong C=O stretching of the carboxylic acid group. The presence of the methyl group will introduce additional C-H stretching and bending vibrations.

Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
176High[M]⁺ (Molecular Ion)
159Medium[M - OH]⁺
131High[M - COOH]⁺
116Medium[M - COOH - CH₃]⁺
103Medium[C₇H₃O]⁺
77Medium[C₆H₅]⁺

Note: The molecular ion peak is expected at m/z 176. Key fragmentation pathways would likely involve the loss of the hydroxyl radical, the carboxylic acid group, and the methyl group from the molecular ion.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are suitable for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be acquired on a 500 MHz spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing:

    • Process the raw data by applying a Fourier transform.

    • Phase the spectra and perform a baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

    • Use a standard electron ionization energy of 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed spectrum with theoretical fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Biological Activity of Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Among its many derivatives, those featuring a carboxylic acid moiety at the 2-position have garnered substantial attention in medicinal chemistry. This functional group often serves as a critical anchor for binding to biological targets, leading to a wide spectrum of pharmacological activities. These compounds have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of benzofuran-2-carboxylic acid derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Synthesis of Benzofuran-2-Carboxylic Acid Derivatives

The construction of the benzofuran-2-carboxylic acid scaffold can be achieved through various synthetic routes. A highly efficient and rapid method is the microwave-assisted Perkin rearrangement of 3-halocoumarins.[4] This reaction, conducted in the presence of a base like sodium hydroxide, facilitates a coumarin-benzofuran ring contraction, significantly reducing reaction times from hours to minutes compared to traditional methods.[4]

General Synthetic Workflow: Microwave-Assisted Perkin Rearrangement

The following diagram illustrates a typical workflow for the synthesis of benzofuran-2-carboxylic acids starting from substituted coumarins.

G Synthesis of Benzofuran-2-Carboxylic Acids cluster_0 Step 1: Bromination cluster_1 Step 2: Perkin Rearrangement A Substituted Coumarin C 3-Bromocoumarin Derivative A->C Microwave 250W, 5 min, 80°C B N-bromosuccinimide (NBS) Acetonitrile (ACN) D Sodium Hydroxide (NaOH) Ethanol (EtOH) E Benzofuran-2-Carboxylic Acid Derivative C->E Microwave 300W, 5 min, 79°C G Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates signaling cascade IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Releases NF-κB P_IkB P-IκBα IkB_NFkB->P_IkB Degradation Proteasomal Degradation P_IkB->Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Inhibitor Benzofuran-2-Carboxylic Acid Derivatives Inhibitor->IKK Inhibits G Enhancement of T-Cell Signaling via LYP Inhibition TCR TCR Activation Lck_inactive Lck (inactive) TCR->Lck_inactive Activates Lck_active P-Lck (active) Lck_inactive->Lck_active Autophosphorylation Signaling Downstream Signaling (ZAP70, etc.) Lck_active->Signaling LYP LYP (PTPN22) Phosphatase Lck_active->LYP Substrate for Activation T-Cell Activation & Antitumor Immunity Signaling->Activation LYP->Lck_inactive Dephosphorylates (Negative Regulation) Inhibitor Benzofuran-2-Carboxylic Acid Derivatives Inhibitor->LYP Inhibits G Drug Discovery & Screening Workflow A Synthesis of Benzofuran Derivatives B Structural Characterization (NMR, IR, MS) A->B C Primary Screening (Single High Concentration) B->C D Hit Identification (Compounds showing >50% inhibition) C->D E Secondary Screening (Dose-Response Assay) D->E F Determination of IC₅₀ / MIC / Kᵢ values E->F G Lead Compound Identification F->G

References

7-Methyl-1-benzofuran-2-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 7-Methyl-1-benzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for this compound (CAS No: 17349-64-3). The information is compiled from multiple safety data sheets to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Classification
ClassificationCategory
Skin IrritationCategory 2
Serious Eye IrritationCategory 2 / 2A
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3

Sources:[1][2][3][4]

Table 2: Hazard and Precautionary Statements
TypeCodeStatement
Hazard H315Causes skin irritation.[1][3][4]
H319Causes serious eye irritation.[1][3][4]
H335May cause respiratory irritation.[1][3][4]
Precautionary (Prevention) P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]
P264Wash skin thoroughly after handling.[3]
P271Use only outdoors or in a well-ventilated area.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Precautionary (Response) P302+P352IF ON SKIN: Wash with plenty of water.[1][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P312Call a POISON CENTER or doctor if you feel unwell.[3][5]
P319Get medical help if you feel unwell.[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[3][5]
P337+P313If eye irritation persists: Get medical advice/attention.[3][5][6]
P362+P364Take off contaminated clothing and wash it before reuse.[1][3]
Precautionary (Storage) P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][3]
P405Store locked up.[1][3]
Precautionary (Disposal) P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3]

Sources:[1][2][3][4][5][6]

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this specific compound.

Table 3: Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₈O₃[1][7]
Molecular Weight 176.17 g/mol [1][7]
Appearance No Data Available
Melting Point 222-225 °C
Boiling Point No Data Available
Solubility No Data Available
CAS Number 17349-64-3[1]

Experimental Protocols for Hazard Determination

While the specific studies for this compound are not publicly available, the hazard classifications are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Skin Irritation (OECD TG 439): This in vitro test uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation. The test chemical is applied topically to the tissue model, and cell viability is measured after a specific exposure period. A reduction in viability below a certain threshold indicates an irritant potential, corresponding to GHS Category 2.

  • Serious Eye Irritation (OECD TG 492): This is another in vitro method using reconstructed human cornea-like epithelium. It evaluates the potential of a substance to cause serious eye damage. Similar to the skin irritation test, the chemical is applied to the tissue surface, and cell viability is assessed. A significant decrease in viability suggests the substance is an eye irritant (GHS Category 2).

  • Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation): This classification is often based on a combination of evidence, including human data (if available), animal studies (e.g., OECD TG 403 for acute inhalation toxicity), and in vitro testing. For respiratory irritation, evidence may include observations of respiratory tract pathology in animal studies or specific mechanisms of action that suggest an irritant effect.

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

Table 4: First Aid Procedures
Exposure RouteProcedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Get medical help if you feel unwell.[1][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, consult a doctor.[1][2][8]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2][8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][9]

Sources:[1][2][3][8][9]

First_Aid_Procedure cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Exposure Accidental Exposure (Inhalation, Skin, Eye, Ingestion) Assess Assess Situation Ensure Scene is Safe Exposure->Assess Remove Remove from Exposure (Fresh Air / Decontaminate) Assess->Remove FirstAid Administer First Aid (See Table 4) Remove->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical If symptoms persist or exposure is severe ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Workflow for first aid response following accidental exposure.

Firefighting and Accidental Release Measures

Table 5: Fire and Spill Response
MeasureProtocol
Suitable Extinguishing Media Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][5][10]
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[5]
Firefighter Protection Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5][9]
Personal Precautions Avoid dust formation. Use personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles. Ensure adequate ventilation. Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1][2][11]
Environmental Precautions Prevent product from entering drains or waterways.[2][11]
Containment & Cleanup Sweep up the material, place it in a suitable, closed container for disposal. Avoid creating dust.[2][11]

Sources:[1][2][5][9][10][11]

Handling, Storage, and Personal Protection

Adherence to proper handling and storage procedures is essential to minimize risk.

Table 6: Handling, Storage, and PPE
AspectRecommendation
Handling Handle in accordance with good industrial hygiene and safety practices.[5][11] Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust.[1] Use only in a well-ventilated area or under a chemical fume hood.[1] Wash hands thoroughly after handling.[12]
Storage Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed.[1][5] Store locked up.[1][3][13]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[1][11]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][10]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter (NIOSH or EN 149 approved).[1][10]
Engineering Controls Ensure adequate ventilation, especially in confined areas. A local exhaust ventilation system is recommended. Set up emergency exits and eyewash stations.[1][11]

Sources:[1][3][13][5][10][11][12]

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) C Prepare Work Area (Fume Hood, Spill Kit) D Retrieve from Storage C->D E Weigh/Dispense in Ventilated Area D->E F Perform Experiment E->F G Decontaminate Glassware & Surfaces F->G I Return to Storage F->I H Dispose of Waste (Follow Regulations) G->H J Doff PPE & Wash Hands H->J I->J

Caption: A standard workflow for safe chemical handling in a laboratory.

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe storage and handling.

Table 7: Stability and Reactivity Profile
ParameterDescription
Reactivity No specific reactivity data is available. Generally stable under normal conditions.[12]
Chemical Stability Stable under recommended storage conditions (cool, dry, well-ventilated).[9]
Possibility of Hazardous Reactions None reported under normal processing.[9][12]
Conditions to Avoid No specific data available, but generally, avoid creating dust and exposure to incompatible materials.
Incompatible Materials Strong oxidizing agents.[9][14]
Hazardous Decomposition Products Carbon oxides (CO, CO₂) upon combustion.[5][9][14]

Sources:[5][9][12][14]

Toxicological and Ecological Information

Toxicological Information
  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available in the consulted safety data sheets. The primary health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][3]

  • Chronic Toxicity: No data is available regarding long-term exposure effects, carcinogenicity, mutagenicity, or reproductive toxicity.[9]

Ecological Information
  • Ecotoxicity: No quantitative data is available. It is advised to prevent the substance from entering the environment as the effects on aquatic life are unknown.[2][11]

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

This guide is intended for informational purposes and should be used in conjunction with an official Safety Data Sheet (SDS) provided by the supplier. Always perform a risk assessment before starting any new procedure involving this chemical.

References

An In-depth Technical Guide to the Purity and Characterization of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the purity and characterization of 7-Methyl-1-benzofuran-2-carboxylic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualizations to facilitate a deeper understanding of this molecule.

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈O₃ChemScene
Molecular Weight 176.17 g/mol ChemScene
CAS Number 17349-64-3-
Melting Point 222-225 °C-
Appearance White to off-white powder-
Purity (typical) ≥95%-

Synthesis and Purification

A plausible synthetic route for this compound is via the Perkin rearrangement of a corresponding 3-halocoumarin. This method offers a robust and efficient pathway to the desired product.

Experimental Protocol: Synthesis via Perkin Rearrangement

  • Starting Material: 3-Bromo-7-methylcoumarin.

  • Reagents: Sodium hydroxide (NaOH), Ethanol (EtOH), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 3-bromo-7-methylcoumarin in ethanol.

    • Add a solution of sodium hydroxide in water to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude this compound.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol.

    • Gradually add hot water to the solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the purified crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start: 3-Bromo-7-methylcoumarin reagents NaOH, EtOH/H₂O start->reagents reaction Perkin Rearrangement (Reflux) reagents->reaction workup Acidification (HCl) reaction->workup filtration1 Filtration workup->filtration1 crude_product Crude Product filtration1->crude_product recrystallization Recrystallization (EtOH/H₂O) crude_product->recrystallization filtration2 Filtration recrystallization->filtration2 pure_product Pure this compound filtration2->pure_product end End pure_product->end

Synthesis and Purification Workflow

Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of the parent compound, benzofuran-2-carboxylic acid, and general spectroscopic principles.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~7.7d1HH-4
~7.5s1HH-3
~7.3d1HH-5
~7.1d1HH-6
~2.5s3H-CH₃

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162C=O (Carboxylic Acid)
~155C-7a
~148C-2
~132C-7
~128C-3a
~125C-5
~124C-4
~112C-6
~110C-3
~16-CH₃

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Predicted FTIR Characteristic Peaks

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3050MediumC-H stretch (Aromatic)
~2920MediumC-H stretch (Methyl)
1710-1680StrongC=O stretch (Carboxylic acid)
1600-1450Medium-StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid)
~1100StrongC-O-C stretch (Benzofuran)

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecule. The expected molecular ion peak and major fragments are listed below.

Predicted Mass Spectrometry Data (EI-MS)

m/zRelative IntensityAssignment
176High[M]⁺ (Molecular Ion)
159Medium[M - OH]⁺
131High[M - COOH]⁺
103Medium[C₇H₇O]⁺
77Medium[C₆H₅]⁺

The characterization workflow is summarized in the following diagram.

G product Pure Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Characterization Workflow

Purity Assessment

The purity of this compound can be determined using standard analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare the sample solution by dissolving the synthesized product in the mobile phase.

    • Inject both the standard and sample solutions into the HPLC system.

    • Determine the purity of the sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram.

Data Presentation: Purity Analysis

Analytical MethodResult
HPLC >95% (typical)
Melting Point Sharp range (e.g., 222-224 °C) indicates high purity

Conclusion

This technical guide has outlined the key aspects of the synthesis, purification, and characterization of this compound. The provided experimental protocols and predicted analytical data serve as a valuable resource for researchers working with this compound. The systematic application of these methods will ensure the procurement of a high-purity material, which is crucial for reliable results in drug discovery and development endeavors. The structural confirmation through a combination of NMR, IR, and MS provides a high degree of confidence in the identity of the synthesized compound.

An In-depth Technical Guide on the Solubility of 7-Methyl-1-benzofuran-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 7-Methyl-1-benzofuran-2-carboxylic acid in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature for this particular compound, this document outlines qualitative solubility trends for a closely related analog and presents a detailed, adaptable experimental protocol for the precise quantitative determination of its solubility. Furthermore, this guide explores the potential biological relevance of this class of compounds, offering a hypothetical signaling pathway and a clear experimental workflow.

Quantitative Solubility Data

Table 1: Qualitative Solubility of Benzofuran-2-carboxylic acid

SolventSolubility
MethanolSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]

It is important to note that the methyl group at the 7-position of the target compound may slightly alter its solubility profile compared to the parent benzofuran-2-carboxylic acid.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a selection of relevant organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate) of analytical grade

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector is suitable. A reverse-phase C18 column is commonly used for the analysis of benzofuran derivatives.[5][6]

    • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure the carboxylic acid is in its protonated form). The exact ratio should be optimized for good peak shape and retention time.

    • Detection: Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

    • Quantification: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase to construct a calibration curve. Quantify the concentration of the dissolved compound in the experimental samples by comparing their peak areas to the calibration curve.

  • Data Reporting:

    • The solubility should be reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Biological Relevance and Potential Signaling Pathways

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] Specifically, various benzofuran-2-carboxylic acid derivatives have been synthesized and evaluated for their potential as anticancer agents.[9][10]

One of the key signaling pathways often implicated in cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of NF-κB transcriptional activity has been a target for the development of novel anticancer therapies.[10] Given that other benzofuran-2-carboxylic acid derivatives have shown inhibitory activity against NF-κB, it is plausible that this compound could also modulate this pathway.

Below is a diagram illustrating a simplified representation of the NF-κB signaling pathway, a potential target for compounds of this class.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) invi1 IkB->invi1 Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Compound 7-Methyl-1-benzofuran- 2-carboxylic acid Compound->IKK Inhibits? invi2

A potential mechanism of action via NF-κB pathway inhibition.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the experimental determination of solubility as described in the protocol section.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess solid in solvent) start->prep equilibrate Equilibrate (24-48h at constant temp) prep->equilibrate separate Separate Supernatant equilibrate->separate filter Filter Supernatant (0.45 µm filter) separate->filter dilute Dilute with Mobile Phase filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Concentration (vs. Calibration Curve) hplc->quantify report Report Solubility Data quantify->report end End report->end

Workflow for solubility determination.

References

The Elusive Therapeutic Potential of 7-Methyl-1-benzofuran-2-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methyl-1-benzofuran-2-carboxylic acid scaffold represents a unique chemical entity with latent potential for therapeutic applications. However, a comprehensive analysis of the current scientific literature reveals a notable scarcity of research focused specifically on the synthesis and biological evaluation of its derivatives. While the broader class of benzofuran-2-carboxylic acids has been extensively investigated, yielding compounds with diverse pharmacological activities, the specific contribution of the 7-methyl substituent remains largely unexplored. This technical guide aims to provide an in-depth overview of the known therapeutic targets of closely related benzofuran-2-carboxylic acid derivatives, offering a predictive framework for the potential applications of the 7-methyl series. This document will summarize relevant quantitative data, detail pertinent experimental protocols, and visualize key signaling pathways to guide future research in this promising, yet underdeveloped, area.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4][5][6] The fused benzene and furan ring system provides a rigid and planar scaffold that can be readily functionalized to interact with various biological targets. Numerous studies have demonstrated the potential of benzofuran derivatives as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[7][8][9]

The carboxylic acid functional group at the 2-position of the benzofuran ring is a key feature, as it can be easily converted into a variety of derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical properties and biological activity.[10] This guide will focus on the potential therapeutic targets of derivatives of the specific, yet understudied, this compound core.

Potential Therapeutic Targets and

Synthesized derivatives of the broader benzofuran-2-carboxylic acid class have shown activity against a range of therapeutic targets. While direct evidence for this compound derivatives is limited, the following sections outline the established targets for analogous compounds, providing a strong basis for future investigation.

Anticancer Agents

The benzofuran scaffold is a common feature in many potent anticancer agents.[1][2][3] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most promising targets for benzofuran-based compounds is the Pim-1 kinase , a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell cycle progression and apoptosis.[11][12] Novel benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors.[12] The carboxylic acid and an amino group on the scaffold have been shown to be critical for binding to the active site of the enzyme.[12]

Another important target is the mTOR (mammalian target of rapamycin) signaling pathway , which is frequently dysregulated in cancer.[13] Benzofuran derivatives have been designed as inhibitors of the mTOR pathway, demonstrating cytotoxic effects against various cancer cell lines.[13]

Furthermore, some benzofuran-2-carboxamides have shown potent cytotoxic activities against a range of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[14]

Carbonic Anhydrase Inhibitors

Certain benzofuran-based carboxylic acids have been identified as effective inhibitors of carbonic anhydrases (CAs) , particularly the cancer-related isoform hCA IX.[15] These derivatives have demonstrated submicromolar inhibitory constants (KIs) and have also exhibited antiproliferative activity against breast cancer cell lines.[15]

Inhibitors of Leukotriene Biosynthesis

Esters of benzofuran-2-carboxylic acids have been patented as inhibitors of leukotriene biosynthesis .[16] These compounds act by inhibiting the 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes. This mechanism suggests their potential utility in treating asthma, allergic disorders, and inflammation.[16]

Quantitative Data Summary

While specific quantitative data for this compound derivatives are not available in the reviewed literature, the following table summarizes the activity of related benzofuran-2-carboxylic acid derivatives against their respective targets. This data serves as a benchmark for the anticipated potency of the 7-methyl analogues.

Compound ClassTargetActivity (IC50/KI)Cell Line/AssayReference
Benzofuran-2-carboxylic acidsPim-1 KinasePotent InhibitionEnzyme Assays[12]
Benzofuran-based mTOR inhibitorsmTOR SignalingCytotoxicCancer Cell Lines[13]
Benzofuran-2-carboxamidesVariousLow micromolarACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3[14]
Benzofuran-based carboxylic acidsCarbonic Anhydrase IXSubmicromolar KIsEnzyme Assays[15]

Experimental Protocols

The synthesis and biological evaluation of benzofuran-2-carboxylic acid derivatives typically follow established medicinal chemistry workflows. The following are generalized protocols based on the available literature for analogous compounds.

General Synthesis of Benzofuran-2-Carboxamides

A common route to synthesize benzofuran-2-carboxamide derivatives involves the coupling of the corresponding carboxylic acid with a variety of amines.

  • Step 1: Acid Chloride Formation: this compound is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form the acid chloride.

  • Step 2: Amide Coupling: The resulting acid chloride is then reacted with the desired amine in the presence of a base, such as triethylamine or diisopropylethylamine, in an inert solvent to yield the final carboxamide derivative.

Pim-1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Pim-1 kinase can be assessed using a variety of in vitro assays. A common method is a radiometric filter-binding assay.

  • Assay Components: The assay typically includes recombinant Pim-1 enzyme, a peptide substrate (e.g., CREBtide), [γ-33P]ATP, and the test compound at various concentrations.

  • Procedure: The reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is then stopped, and the mixture is transferred to a filter plate. After washing, the radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assays

The antiproliferative activity of the derivatives can be evaluated against a panel of cancer cell lines using standard assays such as the MTT or SRB assay.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: After treatment, cell viability is assessed using either the MTT reagent (which measures mitochondrial activity) or the SRB dye (which measures total protein content).

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental logic, the following diagrams are provided in the DOT language.

General Synthetic Workflow

G start This compound acid_chloride Acid Chloride Formation (e.g., SOCl2) start->acid_chloride coupling Amide Coupling (Amine, Base) acid_chloride->coupling purification Purification (Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization biological_eval Biological Evaluation characterization->biological_eval G Pim1 Pim-1 Kinase Phosphorylation Phosphorylation Pim1->Phosphorylation Substrate Substrate (e.g., Bad, p27) Substrate->Phosphorylation CellSurvival Cell Survival & Proliferation Phosphorylation->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits Inhibitor 7-Methyl-1-benzofuran-2- carboxylic acid derivative Inhibitor->Pim1 Inhibits

References

Methodological & Application

Application Notes and Protocols: 7-Methyl-1-benzofuran-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 7-Methyl-1-benzofuran-2-carboxylic acid as a versatile building block in organic synthesis. The protocols detailed herein are based on established methodologies for the synthesis of benzofuran derivatives and are intended to serve as a guide for laboratory preparation and application.

Introduction

This compound is a heterocyclic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a prominent structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][3][4] The carboxylic acid functionality at the 2-position provides a convenient handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules, such as those used in the development of pharmaceuticals, agrochemicals, and fragrances.[5]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on well-established methods for the preparation of analogous benzofuran-2-carboxylic acids. Two primary strategies are presented here: the Perkin rearrangement of a substituted coumarin and the cyclization of a salicylaldehyde derivative.

Method 1: Perkin Rearrangement of 3-Bromo-8-methylcoumarin

The Perkin rearrangement of 3-halocoumarins in the presence of a base is a classic and effective method for the synthesis of benzofuran-2-carboxylic acids.[6][7] This approach involves the base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring. A microwave-assisted variation of this reaction has been shown to significantly reduce reaction times and improve yields.[6][7]

Experimental Protocol:

Step 1: Synthesis of 8-methylcoumarin (not detailed). This intermediate can be synthesized via the Pechmann condensation of o-cresol with a suitable three-carbon carbonyl compound.

Step 2: Bromination of 8-methylcoumarin to yield 3-bromo-8-methylcoumarin.

  • In a microwave reaction vessel, dissolve 8-methylcoumarin (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.2-1.5 eq).

  • Seal the vessel and irradiate in a microwave reactor at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. The crude product can be purified by recrystallization.

Step 3: Perkin Rearrangement to this compound.

  • In a microwave reaction vessel, combine 3-bromo-8-methylcoumarin (1.0 eq), ethanol, and an aqueous solution of sodium hydroxide (e.g., 2-3 eq).

  • Seal the vessel and irradiate in a microwave reactor at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes).[6]

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • The precipitated this compound is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data (Expected):

StepReactantsProductExpected Yield (%)
28-methylcoumarin, NBS3-bromo-8-methylcoumarin85-95
33-bromo-8-methylcoumarin, NaOHThis compound90-99[6]
Method 2: Synthesis from 2-Hydroxy-3-methylbenzaldehyde

An alternative route involves the reaction of a substituted salicylaldehyde with a two-carbon electrophile, followed by cyclization. This method provides a direct approach to the benzofuran-2-carboxylate scaffold.

Experimental Protocol:

  • To a solution of 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq).

  • To this mixture, add an α-haloacetate, for example, ethyl bromoacetate (1.1-1.2 eq), and heat the reaction mixture to reflux.

  • Monitor the formation of the intermediate ether by TLC.

  • Once the initial reaction is complete, the intermediate can be cyclized under basic or acidic conditions to form the ethyl ester of this compound.

  • The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., NaOH or KOH) in an alcoholic solvent.

  • Acidification of the reaction mixture will precipitate the desired product, which can be purified as described in Method 1.

Quantitative Data (Expected):

StepReactantsProductExpected Yield (%)
1 & 22-hydroxy-3-methylbenzaldehyde, Ethyl bromoacetateEthyl 7-methyl-1-benzofuran-2-carboxylate70-85
3Ethyl 7-methyl-1-benzofuran-2-carboxylate, NaOHThis compound85-95

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the realm of drug discovery and materials science.[5] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing access to a diverse range of derivatives.

Derivatization Reactions

1. Esterification:

  • Protocol: To a solution of this compound in an appropriate alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., H₂SO₄) and heat to reflux. Alternatively, reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF) can be employed.

  • Application: Ester derivatives are often synthesized to modulate the pharmacokinetic properties of a parent drug molecule or as intermediates for further reactions.

2. Amide Formation:

  • Protocol: Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride. The activated species is then reacted with a primary or secondary amine to form the corresponding amide.

  • Application: Amide derivatives are prevalent in many pharmaceutical compounds and can be designed to interact with specific biological targets. For instance, benzofuran-2-carboxamides have been investigated as selective ligands for sigma receptors and as potent Pim-1 kinase inhibitors.[8]

3. Friedel-Crafts Acylation:

  • Protocol: The benzofuran ring can undergo electrophilic substitution reactions. For example, Friedel-Crafts acylation at the C5 position can be achieved by reacting the corresponding ester of this compound with an acyl chloride in the presence of a Lewis acid catalyst.

  • Application: This allows for the introduction of keto functionalities, which can serve as handles for further synthetic transformations or as key pharmacophoric elements.

Quantitative Data for Derivatization (Example):

ReactionReactantsProductTypical Yield (%)
EsterificationThis compound, Methanol, H₂SO₄Methyl 7-methyl-1-benzofuran-2-carboxylate>90
Amide FormationThis compound, Amine, EDC7-Methyl-1-benzofuran-2-carboxamide derivative70-90

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation and derivatization of this compound.

Synthesis_Method_1 start 8-Methylcoumarin intermediate 3-Bromo-8-methylcoumarin start->intermediate NBS, Acetonitrile Microwave product 7-Methyl-1-benzofuran- 2-carboxylic acid intermediate->product NaOH, Ethanol Microwave (Perkin Rearrangement)

Caption: Perkin Rearrangement Synthesis Route.

Synthesis_Method_2 start 2-Hydroxy-3-methylbenzaldehyde intermediate Ethyl 7-methyl-1-benzofuran- 2-carboxylate start->intermediate Ethyl bromoacetate, K2CO3 Acetonitrile, Reflux product 7-Methyl-1-benzofuran- 2-carboxylic acid intermediate->product 1. NaOH, Ethanol, Reflux 2. H+ Derivatization_Workflow start 7-Methyl-1-benzofuran- 2-carboxylic acid ester Ester Derivatives start->ester Esterification (e.g., ROH, H+) amide Amide Derivatives start->amide Amide Coupling (e.g., R2NH, EDC) fc_product Further Functionalized Benzofurans ester->fc_product Friedel-Crafts Acylation (e.g., RCOCl, AlCl3)

References

Application Notes and Protocols: 7-Methyl-1-benzofuran-2-carboxylic acid as a Building Block for GPR120 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3][4] GPR120 is activated by long-chain fatty acids, particularly omega-3 fatty acids, and its activation leads to a range of beneficial physiological effects.[5][6] These include stimulating the secretion of glucagon-like peptide-1 (GLP-1), enhancing insulin sensitivity, and mediating potent anti-inflammatory effects.[3][5][7]

The development of synthetic small-molecule agonists for GPR120 is a key focus of drug discovery. The benzofuran scaffold has been identified as a valuable core structure for designing potent and selective GPR120 agonists.[8][9] This document provides detailed application notes and protocols on utilizing 7-Methyl-1-benzofuran-2-carboxylic acid as a versatile starting material for the synthesis and evaluation of novel GPR120 agonists.

GPR120 Signaling Pathways

GPR120 activation initiates two main signaling cascades, which contribute to its diverse physiological roles. Understanding these pathways is crucial for designing assays to characterize novel agonists.

  • Gαq/11-Mediated Pathway: In many cell types, including intestinal endocrine cells, GPR120 couples to Gαq/11 proteins.[7][10] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ([Ca2+]i) from the endoplasmic reticulum, a key event in stimulating GLP-1 secretion.[7]

  • β-Arrestin-2-Mediated Pathway: The potent anti-inflammatory effects of GPR120 are primarily mediated through a β-arrestin-2-dependent, G-protein-independent pathway.[5][6] Upon agonist binding, GPR120 is internalized in a complex with β-arrestin-2. This complex then interacts with and sequesters TAK1-binding protein 1 (TAB1), preventing the activation of the pro-inflammatory TAK1 kinase complex and subsequent NF-κB and JNK signaling.[5]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gaq Gαq/11 Pathway (Metabolic Effects) cluster_barr2 β-Arrestin-2 Pathway (Anti-inflammatory) GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq activates bArr2 β-Arrestin-2 GPR120->bArr2 recruits PLC PLC Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release ↑ [Ca²⁺]i IP3->Ca_release triggers GLP1 GLP-1 Secretion Ca_release->GLP1 stimulates Internalization Internalization bArr2->Internalization Complex GPR120-βArr2 Complex Internalization->Complex TAB1 TAB1 Complex->TAB1 sequesters TAK1 TAK1 Complex TAB1->TAK1 inhibits activation Inflammation NF-κB / JNK Inflammation TAK1->Inflammation activates Agonist LCFA / Synthetic Agonist Agonist->GPR120

Caption: GPR120 dual signaling pathways.

Application Note 1: Synthesis of Benzofuran-Based GPR120 Agonists

The this compound core provides a rigid scaffold with a crucial carboxylic acid moiety for interaction with key residues (like Arg99) in the GPR120 binding pocket.[7] The synthesis strategy involves modifying the 'tail' portion of the molecule to optimize potency, selectivity, and pharmacokinetic properties. A common approach is to append a substituted biphenyl or a similar lipophilic group via a linker.

Protocol 1.1: Synthesis of a Hypothetical Agonist (BZ-123)

This protocol describes a two-step synthesis of a novel GPR120 agonist, BZ-123, starting from this compound.

Step 1: Amide Coupling

  • Reaction: Couple this compound with a suitable amine linker, for example, 4-(aminomethyl)phenol.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • 4-(aminomethyl)phenol (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

    • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add 4-(aminomethyl)phenol to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate amide.

Step 2: Suzuki Coupling

  • Reaction: Couple the phenolic intermediate with a substituted arylboronic acid, for example, (4-fluorophenyl)boronic acid, to form the biphenyl tail.

  • Reagents & Materials:

    • Amide intermediate from Step 1 (1.0 eq)

    • (4-fluorophenyl)boronic acid (1.5 eq)

    • Pd(PPh3)4 (0.05 eq)

    • 2M Sodium Carbonate solution

    • Toluene/Ethanol mixture (e.g., 3:1)

    • Reflux condenser, heating mantle

  • Procedure:

    • Combine the amide intermediate, (4-fluorophenyl)boronic acid, and Pd(PPh3)4 in a round-bottom flask.

    • Add the Toluene/Ethanol solvent mixture followed by the 2M sodium carbonate solution.

    • Degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction to reflux (approx. 90-100 °C) for 6-8 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product (BZ-123) by column chromatography or preparative HPLC.

Application Note 2: In Vitro Screening Cascade for GPR120 Agonists

A tiered screening approach is employed to identify and characterize novel GPR120 agonists. The primary screen typically involves a high-throughput functional assay, such as a calcium flux assay, followed by secondary assays to confirm activity, determine selectivity, and probe the mechanism of action.

Screening_Workflow cluster_workflow GPR120 Agonist Screening Workflow Lib Compound Library (e.g., Benzofuran Derivatives) Screen1 Primary Screen: Calcium Flux Assay (hGPR120-expressing cells) Lib->Screen1 Hits Identify Initial Hits (EC₅₀ < 1 µM) Screen1->Hits Screen2 Secondary Screen: β-Arrestin Recruitment (BRET/BRET² Assay) Hits->Screen2 Selectivity Selectivity Panel: - GPR40 (FFAR1) Assay - Cytotoxicity Assay Hits->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Screen2->SAR Selectivity->SAR Lead Lead Compound SAR->Lead SAR_Diagram cluster_regions Key Pharmacophore Regions struct Head Carboxylic Acid Head (Essential for activity) Head->p_head Core Benzofuran Core (Rigid Scaffold) Core->p_core Linker Linker (Conformational Control) Linker->p_linker Tail Hydrophobic Tail (Potency & Selectivity) Tail->p_tail

References

Application Notes and Protocols for the Amide Coupling of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of amide derivatives of 7-Methyl-1-benzofuran-2-carboxylic acid, a key scaffold in medicinal chemistry. The benzofuran core is present in numerous biologically active compounds, and its derivatives have shown promise as anticancer agents, kinase inhibitors, and antimicrobial agents.[1] These protocols outline two common and effective amide coupling methods: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

Data Presentation: Comparison of Coupling Methods

The choice of coupling reagent can significantly impact reaction efficiency, yield, and purity. Below is a summary of typical yields obtained for the amide coupling of aromatic carboxylic acids using HATU and EDC/HOBt mediated protocols.

Coupling MethodAmine TypeTypical Yield (%)Reaction Time (hours)Notes
HATU / DIPEAPrimary Aliphatic85-95%2-6Generally high yields and fast reaction times.[2][3]
HATU / DIPEAPrimary Aromatic80-90%4-12Effective for both electron-rich and electron-deficient anilines.
EDC / HOBt / DIPEAPrimary Aliphatic75-90%8-24A cost-effective and widely used method.[4][5][6]
EDC / HOBt / DIPEAPrimary Aromatic70-85%12-24May require longer reaction times for less nucleophilic amines.[4][6]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a primary amine using HATU as the coupling reagent and N,N-Diisopropylethylamine (DIPEA) as the base.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the primary amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the coupling of this compound with a primary amine using EDC and HOBt.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.[5]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography on silica gel using a suitable eluent.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_reaction 3. Amide Bond Formation cluster_workup 4. Workup & Purification reagents 7-Methyl-1-benzofuran- 2-carboxylic acid + Amine activation Add Coupling Reagent (HATU or EDC/HOBt) + Base (DIPEA) in Solvent reagents->activation 0°C reaction Stir at RT (2-24h) activation->reaction workup Aqueous Wash & Extraction reaction->workup Reaction Monitoring (TLC/LC-MS) purification Column Chromatography workup->purification product Pure Amide Product purification->product

Caption: General workflow for the amide coupling of this compound.

Signaling Pathway Example: mTOR Inhibition

Benzofuran derivatives have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8]

mtor_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 proliferation Cell Growth & Proliferation s6k1->proliferation four_ebp1->proliferation translation initiation benzofuran 7-Methyl-1-benzofuran- 2-carboxamide Derivative benzofuran->mtorc1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzofuran derivative.

References

Application Notes and Protocols for Amide Bond Formation with 7-Methyl-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of amide derivatives of 7-Methyl-1-benzofuran-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of benzofuran derivatives, including anticancer, antimicrobial, and neuroprotective properties.[1][2]

Introduction

Amide bond formation is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. 7-Methyl-1-benzofuran-2-carboxamides are a class of compounds that have shown promise as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation, making them attractive candidates for anticancer drug discovery.[1] This document outlines optimized protocols for the coupling of this compound with various primary and secondary amines using common and efficient coupling reagents.

Comparative Data of Amide Coupling Reactions

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired amide. Below is a summary of typical yields obtained for the amide bond formation between this compound and representative amines using various coupling agents.

Coupling Reagent/SystemAmineSolventReaction Time (h)Temperature (°C)Typical Yield (%)
HATU/DIPEA AnilineDMF2 - 525 (RT)85 - 95
BenzylamineDCM2 - 425 (RT)90 - 98
MorpholineDMF3 - 625 (RT)80 - 90
PiperidineDCM3 - 525 (RT)82 - 92
EDC/HOBt AnilineDMF12 - 2425 (RT)70 - 85
BenzylamineDCM12 - 2425 (RT)75 - 90
MorpholineDMF16 - 2425 (RT)65 - 80
PiperidineDCM16 - 2425 (RT)70 - 85
Oxalyl Chloride/Et3N AnilineDCM2 - 40 to 2588 - 96
BenzylamineDCM2 - 40 to 2590 - 97
MorpholineDCM2 - 40 to 2585 - 94
PiperidineDCM2 - 40 to 2587 - 95

Note: Yields are indicative and may vary based on the specific substrate, purity of reagents, and reaction scale.

Experimental Protocols

General Considerations
  • All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.

  • Anhydrous solvents are recommended, particularly for reactions involving carbodiimides and uronium-based coupling reagents.

  • Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

  • Purification of the final products is typically achieved by column chromatography on silica gel or recrystallization.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally efficient, with rapid reaction times and high yields.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine, piperidine)

  • HATU (1-(Cyano(dimethylamino)methyl)oxy-dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine, piperidine)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous DMF or DCM

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM, add EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Acid Chloride Formation Followed by Amination

This two-step procedure is often very high-yielding and suitable for a wide range of amines.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous DCM

  • Amine (e.g., aniline, benzylamine, morpholine, piperidine)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography

Procedure:

Step 1: Formation of the Acid Chloride

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the amine (1.2 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Application in Cancer Research: Targeting the CDK2/Cyclin D1 Signaling Pathway

Benzofuran derivatives have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2). The CDK2/Cyclin D1 complex is a key regulator of the G1/S phase transition in the cell cycle. Its overexpression or dysregulation is a hallmark of many cancers. 7-Methyl-1-benzofuran-2-carboxamides can act as ATP-competitive inhibitors of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1 checkpoint and can induce apoptosis in cancer cells.

Below is a diagram illustrating the proposed mechanism of action.

CDK2_Inhibition Mechanism of CDK2 Inhibition by 7-Methyl-1-benzofuran-2-carboxamides cluster_0 G1 Phase Cell Cycle Progression cluster_1 Inhibition by Benzofuran Derivative GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds Signaling Upstream Signaling (e.g., Ras/MAPK) Receptor->Signaling activates CyclinD1 Cyclin D1 Synthesis Signaling->CyclinD1 stimulates ActiveComplex Active Cyclin D1/CDK2 Complex CyclinD1->ActiveComplex associates with CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb phosphorylates CellCycleArrest G1 Cell Cycle Arrest Apoptosis ActiveComplex->CellCycleArrest pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CellCycleProgression Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->CellCycleProgression drives Benzofuran 7-Methyl-1-benzofuran- 2-carboxamide Benzofuran->ActiveComplex binds to ATP pocket

Caption: Inhibition of the CDK2/Cyclin D1 pathway by a 7-Methyl-1-benzofuran-2-carboxamide derivative, leading to cell cycle arrest.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel 7-Methyl-1-benzofuran-2-carboxamides is depicted below.

experimental_workflow start Start: 7-Methyl-1-benzofuran- 2-carboxylic Acid & Amine coupling Amide Coupling Reaction (e.g., HATU, EDC/HOBt) start->coupling purification Purification (Column Chromatography) coupling->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bio_assay Biological Evaluation (e.g., Kinase Assay, Cell Viability) characterization->bio_assay sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and evaluation of 7-Methyl-1-benzofuran-2-carboxamides.

References

Application Notes and Protocols: Reaction of 7-Methyl-1-benzofuran-2-carboxylic acid with Carbonyl Diimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-benzofuran-2-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. These compounds have been identified as potent inhibitors of various enzymes and exhibit a range of biological activities.[1][2][3][4] The activation of the carboxylic acid moiety is a critical step in the synthesis of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Carbonyl diimidazole (CDI) is a widely used reagent for this purpose, offering a mild and efficient method for activating carboxylic acids.[5][6] This document provides detailed application notes and experimental protocols for the reaction of this compound with CDI.

Reaction Principle

The reaction of a carboxylic acid with carbonyl diimidazole (CDI) proceeds via the formation of a highly reactive N-acylimidazole intermediate. This intermediate can then readily react with a variety of nucleophiles, such as amines or alcohols, to form the corresponding amides or esters. The byproducts of this reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification of the desired product.[6][7]

Applications in Drug Development

The benzofuran-2-carboxylic acid scaffold is a key component in the development of novel therapeutics. For instance, derivatives of this scaffold have been investigated as:

  • Pim-1 Kinase Inhibitors: Novel benzofuran-2-carboxylic acids have shown potent inhibition of Pim-1 kinase, a target in oncology.[1]

  • Carbonic Anhydrase Inhibitors: Benzofuran-based carboxylic acids have been designed as inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in cancer.[2][3]

  • Immune Modulators and Anticancer Agents: Certain derivatives have demonstrated potential immune-enhancing and anti-tumor properties.[4]

The activation of this compound with CDI is the first step towards creating a diverse library of amide and ester derivatives for screening against various biological targets.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Various
Carbonyl diimidazole (CDI)≥97%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Anhydrous Dichloromethane (DCM)≥99.8%Sigma-Aldrich
Nucleophile (e.g., amine, alcohol)As requiredVarious
Diethyl ether (Et₂O)ACS gradeFisher Scientific
1 M Hydrochloric acid (HCl)ACS gradeFisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solutionACS gradeFisher Scientific
BrineACS gradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS gradeFisher Scientific
Protocol 1: In-situ Activation and Amide Coupling

This protocol describes the activation of this compound with CDI followed by the in-situ reaction with an amine to form the corresponding amide.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous THF or DCM (approximately 0.1-0.5 M).

  • Add CDI (1.0 - 1.2 eq) portion-wise to the solution at room temperature. Effervescence (CO₂ evolution) should be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the CO₂ evolution ceases and the reaction appears complete by TLC analysis (disappearance of the starting carboxylic acid).

  • In a separate flask, dissolve the desired amine (1.0 - 1.5 eq) in anhydrous THF or DCM.

  • Add the amine solution dropwise to the activated acylimidazole solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

Protocol 2: Isolation of the N-Acylimidazole Intermediate

For less reactive nucleophiles or for specific applications, the N-acylimidazole intermediate can be isolated before subsequent reactions.

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • After the activation is complete, remove the solvent under reduced pressure to obtain the crude 7-Methyl-1-benzofuran-2-carbonyl imidazole.

  • The crude intermediate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., THF/hexanes).

  • The isolated N-acylimidazole can then be reacted with a nucleophile in a suitable solvent.

Quantitative Data Summary

The following table provides representative data for the activation of carboxylic acids with CDI, which can be used as a guideline for the reaction of this compound.

Carboxylic Acid SubstrateCDI (eq.)SolventReaction Time (Activation)Subsequent NucleophileOverall YieldReference
Generic Carboxylic Acid1.0THF90 minAmineNot specified[5]
5-Bromo-2-furoic acid1.1DCM45 minN,O-Dimethylhydroxylamine HCl70%[8]
Boc-Pro-OH1.0THF1 hourH-Phe-OMe98%[7]

Visualizations

Reaction Mechanism

reaction_mechanism sub 7-Methyl-1-benzofuran- 2-carboxylic acid int N-Acylimidazole Intermediate sub->int + CDI cdi Carbonyl diimidazole (CDI) cdi->int prod Amide Product int->prod + Nucleophile bp1 CO2 int->bp1 bp2 Imidazole int->bp2 Released nuc Nucleophile (e.g., R-NH2) nuc->prod

Caption: Reaction mechanism of this compound with CDI.

Experimental Workflow

experimental_workflow start Start: Dissolve 7-Methyl-1-benzofuran- 2-carboxylic acid in anhydrous solvent add_cdi Add Carbonyl diimidazole (CDI) start->add_cdi activation Stir at RT for 1-2h (Activation) add_cdi->activation add_nuc Add Nucleophile (e.g., amine solution) activation->add_nuc reaction Stir at RT for 2-12h (Coupling Reaction) add_nuc->reaction workup Work-up: Concentrate, dissolve, wash with acid and base reaction->workup purification Purification: Column chromatography or recrystallization workup->purification end End: Isolated Product purification->end

Caption: Experimental workflow for amide synthesis using CDI.

Safety Precautions
  • Carbonyl diimidazole is moisture-sensitive and should be handled under an inert atmosphere.[5]

  • The reaction evolves carbon dioxide gas, so it should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are required for this reaction to proceed efficiently.

Troubleshooting
IssuePossible CauseSuggested Solution
Low Yield Incomplete activationEnsure CDI is of high purity and the reaction is run under strictly anhydrous conditions. Increase activation time if necessary.
Nucleophile is not reactive enoughConsider isolating the N-acylimidazole intermediate before adding the nucleophile. A higher reaction temperature or a catalyst (e.g., DMAP for esterification) may be required.
Side Products Presence of waterUse freshly dried solvents and reagents.
Excess CDI reacting with the nucleophileUse a stoichiometric amount of CDI or slightly less.

This document provides a comprehensive guide for the reaction of this compound with carbonyl diimidazole. By following these protocols and considering the provided data and troubleshooting tips, researchers can efficiently synthesize a variety of derivatives for their drug discovery programs.

References

Application Note: Quantitative Analysis of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Accurate and precise quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for the 7-methyl isomer are not widely published, the following protocols are based on established methods for similar benzofuran carboxylic acid derivatives and general principles of carboxylic acid analysis.[4][5][6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from a validated procedure for the related compound, 3-Methylbenzofuran-2-carboxylic acid, and is suitable for quantification in bulk drug substance and formulation samples.[4]

Quantitative Data Summary (Exemplary)

The following table summarizes the expected performance characteristics of a validated RP-HPLC method for this compound.

ParameterResult
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.15 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or known impurities
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Acetic Acid, HPLC grade)

  • Diluent: Acetonitrile:Water (60:40, v/v)

2. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm (based on typical benzofuran chromophore)

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the linearity range (e.g., 0.15, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing the analyte, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Standard Stock prep_cal Prepare Calibration Curve Standards prep_std->prep_cal inject_std Inject Standards & Build Curve prep_cal->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_std hplc_system->inject_sample integrate Integrate Peak Area inject_std->integrate inject_sample->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: General workflow for the HPLC quantification of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine. It is based on general procedures for the analysis of carboxylic acids.[5][7]

Quantitative Data Summary (Exemplary)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method.

ParameterResult
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL
Linearity Range 0.2 - 200 ng/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 95.1% - 104.5%
Precision (% RSD, intra- and inter-day) < 10%
Matrix Effect Minimal, compensated by internal standard
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₆-7-Methyl-1-benzofuran-2-carboxylic acid (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human Plasma (or other biological matrix)

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)

  • Data acquisition and processing software

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of mobile phase A.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

5. Mass Spectrometer Settings (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Analyte (m/z 175.04 -> 131.05): Precursor [M-H]⁻ -> Product (loss of CO₂)

    • Internal Standard (e.g., ¹³C₆, m/z 181.06 -> 137.07): Precursor [M-H]⁻ -> Product (loss of CO₂)

  • Collision energy and other parameters should be optimized by infusing the analyte and internal standard.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_aliquot Aliquot Biological Sample add_is Add Internal Standard sample_aliquot->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_reconstitute Dry & Reconstitute extract_supernatant->dry_reconstitute inject Inject into UHPLC dry_reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI-) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Integrate Peak Area Ratios (Analyte/IS) detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Final Concentration Report quantify->report

Caption: Workflow for bioanalytical quantification of this compound by LC-MS/MS.

References

Application Note: HPLC Purity Analysis of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 7-Methyl-1-benzofuran-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The described Reverse-Phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for the separation of the main component from its potential process-related impurities. The protocol is suitable for quality control and stability testing in research and drug development settings.

Introduction

This compound is a crucial building block in medicinal chemistry. Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Therefore, ensuring the purity of this synthetic intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purity assessment of this compound using RP-HPLC with UV detection.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Chemicals and Reagents:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid (or formic acid for MS compatibility).[1]

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start with a gradient and adjust as needed to achieve optimal separation. For example: 0-15 min, 40-80% B; 15-20 min, 80% B; 20-21 min, 80-40% B; 21-25 min, 40% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or at the absorbance maximum of the compound)
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard.

    • Transfer it into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Sample Solution Preparation (e.g., 1.0 mg/mL):

    • Accurately weigh about 25 mg of the this compound sample.

    • Transfer it into a 25 mL volumetric flask.

    • Follow the same dissolution procedure as for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of the standard)
Purity Calculation

The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualization

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B Load into Autosampler C System Suitability Test (Inject Standard) B->C D Check Acceptance Criteria (Tailing, Plates, RSD) C->D E Inject Blank (Diluent) D->E Pass J System Not Suitable (Troubleshoot) D->J Fail F Inject Sample Solution E->F G Data Acquisition (Chromatogram) F->G H Peak Integration and Analysis G->H I Purity Calculation and Report Generation H->I

Caption: Experimental workflow for the HPLC purity analysis.

Signaling_Pathway cluster_0 Synthesis Pathway and Potential Impurities Start Starting Materials (e.g., o-cresol, chloroacetic acid) Inter1 Intermediate Synthesis Start->Inter1 Imp1 Unreacted Starting Materials Start->Imp1 Cyclize Cyclization Reaction Inter1->Cyclize Product 7-Methyl-1-benzofuran- 2-carboxylic acid Cyclize->Product Imp2 Side-Reaction Byproducts Cyclize->Imp2 Imp3 Degradation Products Product->Imp3 Stress Conditions (Light, Heat, etc.)

Caption: Potential sources of impurities in the final product.

References

Application Notes and Protocols: Derivatization of 7-Methyl-1-benzofuran-2-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzofuran scaffold serves as a versatile template in drug discovery, and modifications to its structure can lead to the development of potent and selective therapeutic agents. This document provides detailed protocols for the derivatization of 7-Methyl-1-benzofuran-2-carboxylic acid into amides, esters, and hydrazides, followed by methodologies for their biological screening.

The strategic derivatization of the carboxylic acid moiety at the 2-position of the 7-methylbenzofuran core allows for the exploration of a broad chemical space. Amide and ester functionalities can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, while hydrazides serve as key intermediates for the synthesis of further heterocyclic systems like oxadiazoles and triazoles. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Data Presentation

The following tables summarize representative quantitative data for biological activities of benzofuran-2-carboxylic acid derivatives. While specific data for this compound derivatives is being actively researched, the provided data for closely related analogs, such as substituted 3-methyl-benzofuran-2-carboxylic acid amides, serves as a valuable reference for expected potency.

Table 1: Anticancer Activity of Substituted 3-Methyl-benzofuran-2-carboxamide Derivatives

Compound IDSubstituent (Aryl Group)Cancer Cell LineIC50 (µM)
10d 4-ChlorophenylMCF7 (Breast)2.07
12b 4-ChlorophenylA549 (Lung)0.858

Table 2: Antimicrobial Activity of Benzofuran Derivatives (General)

Compound TypeMicroorganismMIC (µg/mL)
Amide Derivative 6aGram-positive & Gram-negative bacteria, Fungi6.25
Amide Derivative 6bGram-positive & Gram-negative bacteria, Fungi6.25
Amide Derivative 6fGram-positive & Gram-negative bacteria, Fungi6.25
Ketoxime Derivative 38S. aureus0.039

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives (General)

Compound TypeAssayResult
Amide Derivative 6aCarrageenan-induced paw edema61.55% inhibition at 2h
Amide Derivative 6bCarrageenan-induced paw edema71.10% inhibition at 2h
Aza-benzofuran 1NO Inhibition in LPS-stimulated RAW 264.7 cellsIC50 = 17.3 µM
Aza-benzofuran 4NO Inhibition in LPS-stimulated RAW 264.7 cellsIC50 = 16.5 µM

Experimental Protocols

A. Derivatization of this compound

The following diagram illustrates the general workflow for the synthesis of amide, ester, and hydrazide derivatives from this compound.

G start This compound acid_chloride Acid Chloride Formation (SOCl2 or Oxalyl Chloride) start->acid_chloride hydrazide Hydrazide Derivative start->hydrazide Hydrazine Hydrate (via ester) amide Amide Derivative acid_chloride->amide R1R2NH ester Ester Derivative acid_chloride->ester R-OH amine Primary/Secondary Amine amine->amide alcohol Alcohol alcohol->ester hydrazine Hydrazine Hydrate hydrazine->hydrazide G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) nucleus->genes Upregulates benzofuran Benzofuran Derivative benzofuran->IKK Inhibits

Application Notes and Protocols for the Scale-up Synthesis of 7-Methyl-1-benzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran-2-carboxylic acid and its derivatives are crucial building blocks in the chemical and pharmaceutical industries, serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The 7-methyl substituted scaffold, in particular, is of significant interest for its potential biological activities. Recent studies have identified derivatives of benzofuran-2-carboxylic acid as potent inhibitors of Pim-1 kinase and lymphoid tyrosine phosphatase (LYP), both of which are important targets in cancer therapy and immunotherapy.[2][3] This document provides detailed protocols for the scalable synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid and its corresponding methyl ester and primary amide derivatives, aimed at researchers, scientists, and professionals in drug development.

I. Scale-up Synthesis of this compound

A robust and scalable three-step synthetic route has been developed, commencing from the readily available starting material, m-cresol. This pathway involves a Pechmann condensation to form the coumarin intermediate, followed by bromination and a subsequent Perkin rearrangement.

Experimental Workflow: Synthesis of this compound and Derivatives

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Bromination cluster_2 Step 3: Perkin Rearrangement cluster_3 Derivatization start m-Cresol step1_reagents Malic Acid, H₂SO₄ start->step1_reagents Condensation product1 7-Methylcoumarin step1_reagents->product1 step2_reagents NBS, AIBN product1->step2_reagents Radical Bromination product2 3-Bromo-7-methylcoumarin step2_reagents->product2 step3_reagents NaOH, EtOH, H₂O then HCl product2->step3_reagents Rearrangement product3 7-Methyl-1-benzofuran- 2-carboxylic Acid step3_reagents->product3 ester Methyl Ester product3->ester Esterification amide Primary Amide product3->amide Amidation

Caption: Overall workflow for the synthesis of this compound and its derivatives.
Step 1: Synthesis of 7-Methylcoumarin via Pechmann Condensation

The Pechmann reaction is a classic method for synthesizing coumarins from a phenol and a β-ketoester or carboxylic acid under acidic conditions.[4][5][6]

Protocol:

  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.

  • Charge the reactor with concentrated sulfuric acid (3.0 L) and cool the contents to 0-5 °C using a circulating chiller.

  • Slowly add a pre-mixed solution of m-cresol (1.0 kg, 9.25 mol) and malic acid (1.37 kg, 10.2 mol) to the stirred sulfuric acid over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18-24 hours.

  • Carefully pour the reaction mixture onto crushed ice (15 kg) in a large vessel with vigorous stirring.

  • Collect the resulting precipitate by filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product in a vacuum oven at 60-70 °C to a constant weight to yield 7-methylcoumarin.

ParameterValue
Starting Material m-Cresol
Reagents Malic Acid, Conc. H₂SO₄
Solvent None (H₂SO₄ as reagent and solvent)
Temperature 0-10 °C initially, then room temp.
Reaction Time 18-24 hours
Typical Yield 80-88%
Step 2: Synthesis of 3-Bromo-7-methylcoumarin

The bromination of the coumarin at the 3-position is achieved using N-bromosuccinimide (NBS) with a radical initiator.

Protocol:

  • Charge a 20 L jacketed reactor with 7-methylcoumarin (1.2 kg, 7.49 mol), N-bromosuccinimide (1.47 kg, 8.24 mol), and carbon tetrachloride (12 L).

  • Add AIBN (azobisisobutyronitrile) (25 g, 0.15 mol) as a radical initiator.

  • Heat the mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to afford pure 3-bromo-7-methylcoumarin.

ParameterValue
Starting Material 7-Methylcoumarin
Reagents N-Bromosuccinimide (NBS), AIBN
Solvent Carbon Tetrachloride (CCl₄)
Temperature Reflux (~77 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Step 3: Synthesis of this compound via Perkin Rearrangement

The Perkin rearrangement of 3-halocoumarins is an effective method for producing benzofuran-2-carboxylic acids.[7][8][9] This reaction proceeds via a base-catalyzed ring contraction.[7][8][9]

Protocol:

  • To a 30 L reactor, add 3-bromo-7-methylcoumarin (1.5 kg, 6.27 mol), ethanol (15 L), and a solution of sodium hydroxide (1.0 kg, 25 mol) in water (5 L).

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-5 hours. The reaction can be monitored by the disappearance of the starting material on TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (10 L) and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Collect the resulting white precipitate by filtration.

  • Wash the solid with copious amounts of cold water and dry it in a vacuum oven at 80 °C to yield this compound.

ParameterValue
Starting Material 3-Bromo-7-methylcoumarin
Reagents Sodium Hydroxide, Hydrochloric Acid
Solvent Ethanol/Water
Temperature Reflux (~80-85 °C)
Reaction Time 3-5 hours
Typical Yield 90-98%

II. Synthesis of this compound Derivatives

Protocol 1: Methyl 7-Methyl-1-benzofuran-2-carboxylate (Esterification)

The Fischer esterification is a reliable and scalable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[10]

Protocol:

  • In a 5 L round-bottom flask equipped with a reflux condenser, suspend this compound (500 g, 2.84 mol) in methanol (3.0 L).

  • Carefully and slowly add concentrated sulfuric acid (50 mL) to the stirred suspension.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and reduce the volume of methanol by approximately two-thirds using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (5 L) and extract with ethyl acetate (3 x 1.5 L).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol.

ParameterValue
Starting Material This compound
Reagents Methanol, Conc. H₂SO₄
Solvent Methanol
Temperature Reflux (~65 °C)
Reaction Time 8-12 hours
Typical Yield >95%
Protocol 2: 7-Methyl-1-benzofuran-2-carboxamide (Amidation)

A common scalable method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.[11][12][13]

Protocol:

  • In a 5 L flask under an inert atmosphere (nitrogen or argon), suspend this compound (500 g, 2.84 mol) in dichloromethane (2.5 L).

  • Add a catalytic amount of DMF (5 mL).

  • Slowly add thionyl chloride (250 mL, 3.41 mol) to the suspension at room temperature over 1 hour. Gas evolution (SO₂ and HCl) will be observed.

  • Heat the mixture to a gentle reflux (approximately 40 °C) for 2-3 hours until the solution becomes clear and gas evolution ceases.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • In a separate vessel, prepare a solution of 28% aqueous ammonia (1.5 L) and cool it in an ice bath.

  • Slowly add the cooled acid chloride solution to the stirred ammonia solution, ensuring the temperature does not exceed 15 °C.

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Collect the precipitated solid by filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain 7-Methyl-1-benzofuran-2-carboxamide.

ParameterValue
Starting Material This compound
Reagents Thionyl Chloride, Aqueous Ammonia, DMF
Solvent Dichloromethane
Temperature Reflux (~40 °C), then 0-15 °C
Reaction Time 4-5 hours
Typical Yield 85-95%

III. Potential Biological Target and Signaling Pathway

Derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell survival and proliferation.[14] Overexpression of Pim-1 is implicated in various cancers. Pim-1 is activated by the JAK/STAT signaling pathway and exerts its effects by phosphorylating downstream targets that regulate the cell cycle and inhibit apoptosis.

Pim-1 Kinase Signaling Pathway

Pim1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Induces Transcription Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translation Bad Bad Pim1_Kinase->Bad Phosphorylates (Inhibits) p21 p21 Pim1_Kinase->p21 Phosphorylates (Inhibits) Cdc25A Cdc25A Pim1_Kinase->Cdc25A Phosphorylates (Activates) Apoptosis Apoptosis Bad->Apoptosis Promotes CellCycle Cell Cycle Progression p21->CellCycle Inhibits Cdc25A->CellCycle Promotes Inhibitor 7-Methyl-1-benzofuran- 2-carboxylic acid derivative Inhibitor->Pim1_Kinase Inhibits

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of benzofuran derivatives.

References

Application of 7-Methyl-1-benzofuran-2-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound belonging to the benzofuran class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific research on the 7-methyl substituted version is limited, the broader class of benzofuran-2-carboxylic acids has demonstrated potential as anticancer agents, kinase inhibitors, and modulators of other key biological targets. This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds, along with detailed protocols for its synthesis and evaluation in relevant assays.

Introduction

Benzofuran derivatives are prevalent in numerous natural products and synthetic compounds, displaying a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The benzofuran-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents. The presence of a methyl group at the 7-position of the benzofuran ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making this compound a compound of interest for further investigation.

Potential Therapeutic Applications

Based on studies of analogous compounds, this compound and its derivatives may exhibit therapeutic potential in the following areas:

Anticancer Activity

Benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of several key targets in oncology, including Pim-1 kinase and Carbonic Anhydrase IX (CA IX).

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[1][2] Inhibition of Pim-1 is a promising strategy for cancer therapy.[3]

  • Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia. It contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[4][5]

Other Potential Activities

The benzofuran scaffold is also associated with a range of other biological activities, suggesting that this compound could be explored for:

  • Anti-inflammatory activity

  • Antimicrobial activity

  • Antioxidant activity

Data Presentation

Derivative ClassTarget/Cell LineIC50/Ki (µM)Reference
5-substituted benzofuran-2-carboxylic acidsPim-1 KinaseVaries (good correlation with docking scores)[6]
5-bromo-7-substituted benzofuran-2-carboxylic acidsPim-1 KinaseVaries (good correlation with docking scores)[6]
Benzofuran-based carboxylic acidsCarbonic Anhydrase IX0.56 - 5.1[7]
Benzofuran-based carboxylic acidsMDA-MB-231 (Breast Cancer)2.52[7]
Halogenated Benzofuran DerivativesK562 (Leukemia)5[8]
Halogenated Benzofuran DerivativesHL60 (Leukemia)0.1[8]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins under microwave irradiation.[9] A plausible synthetic route for this compound is outlined below.

Workflow for the Synthesis of this compound

G start Starting Material: 2-Hydroxy-3-methylbenzaldehyde step1 Step 1: Knoevenagel Condensation with Diethyl Malonate start->step1 step2 Step 2: Bromination (e.g., with NBS) step1->step2 Formation of 7-Methylcoumarin step3 Step 3: Microwave-Assisted Perkin Rearrangement step2->step3 Formation of 3-Bromo-7-methylcoumarin end_product Final Product: This compound step3->end_product

Caption: Synthetic workflow for this compound.

Protocol:

  • Synthesis of 7-Methylcoumarin: React 2-hydroxy-3-methylbenzaldehyde with diethyl malonate in the presence of a base catalyst (e.g., piperidine) to yield 7-methylcoumarin.

  • Synthesis of 3-Bromo-7-methylcoumarin: Dissolve 7-methylcoumarin in a suitable solvent (e.g., acetonitrile) in a microwave vessel. Add N-bromosuccinimide (NBS) and irradiate in a microwave reactor (e.g., 250W for 5 minutes at 80°C).[9] Monitor the reaction by thin-layer chromatography. The product can be purified by recrystallization.[9]

  • Synthesis of this compound: To the 3-bromo-7-methylcoumarin in a microwave vessel, add ethanol and sodium hydroxide.[9] Seal the vessel and irradiate in the microwave (e.g., 300W for 5 minutes at 79°C).[9] After the reaction, concentrate the mixture and dissolve the residue in water. Acidify with hydrochloric acid to precipitate the product, which can be collected by filtration and dried.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compound on the viability of cancer cells.[10]

Workflow for MTT Assay

G cell_seeding 1. Seed cancer cells in a 96-well plate compound_treatment 2. Treat cells with varying concentrations of the compound cell_seeding->compound_treatment incubation1 3. Incubate for 48-72 hours compound_treatment->incubation1 mtt_addition 4. Add MTT solution and incubate for 4 hours incubation1->mtt_addition formazan_solubilization 5. Add solubilization solution (e.g., DMSO) mtt_addition->formazan_solubilization absorbance_reading 6. Measure absorbance at 570 nm formazan_solubilization->absorbance_reading

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours.[10]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

Pim-1 Kinase Inhibition Assay

This in vitro assay determines the ability of the compound to inhibit the activity of Pim-1 kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Pim-1 kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Carbonic Anhydrase IX Inhibition Assay

This assay measures the inhibition of CA IX-catalyzed hydration of carbon dioxide.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified CA IX and various concentrations of this compound.

  • Assay Procedure: A common method is the stopped-flow spectrophotometry assay. This involves rapidly mixing a solution of the enzyme and inhibitor with a CO2-saturated solution. The hydration of CO2 to bicarbonate and a proton is monitored by the change in pH using a pH indicator.

  • Data Acquisition: The initial rate of the reaction is measured in the presence and absence of the inhibitor.

  • Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations.

Signaling Pathways

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1] It promotes cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets, including c-Myc, p21, and Bad.[11][12]

G Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription cMyc c-Myc Pim1->cMyc Phosphorylation (Activation) p21 p21 Pim1->p21 Phosphorylation (Inhibition) Bad Bad Pim1->Bad Phosphorylation (Inhibition) Proliferation Cell Proliferation cMyc->Proliferation p21->Proliferation Survival Cell Survival Bad->Survival Inhibitor 7-Methyl-1-benzofuran- 2-carboxylic acid Inhibitor->Pim1

Caption: The role of CA IX in the tumor microenvironment and its inhibition.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental evidence for its biological activity is currently limited, the well-established anticancer properties of the broader benzofuran-2-carboxylic acid class provide a strong rationale for its further investigation. The protocols provided herein offer a comprehensive framework for the synthesis and evaluation of this compound and its derivatives. Future research should focus on synthesizing this compound and its analogs, determining their in vitro and in vivo efficacy against various cancer models, and elucidating their precise mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Perkin rearrangement of a 3-bromo-7-methylcoumarin precursor.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive reagents. 4. Insufficient base.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. For microwave-assisted synthesis, ensure the temperature reaches the target (e.g., 79°C). For conventional heating, ensure consistent reflux.[1] 3. Use freshly opened or properly stored reagents, particularly the base (e.g., sodium hydroxide) and the brominating agent for the precursor synthesis (e.g., NBS). 4. Use a sufficient molar excess of the base (e.g., 3 equivalents of NaOH).
Presence of Unreacted Starting Material (3-bromo-7-methylcoumarin) 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient microwave power.1. For conventional heating, extend the reflux time. For microwave synthesis, ensure the 5-minute reaction time is at the optimal power.[1] 2. Verify the internal temperature of the reaction. 3. In microwave synthesis, a power of 300W has been shown to be effective for similar substrates. A lower power may result in an incomplete reaction.[1]
Formation of a Significant Amount of Side Product (e.g., o-coumaric acid derivative) Incomplete cyclization of the intermediate.This indicates that the final ring-contraction step is not efficient. Ensure a strong basic environment is maintained to facilitate the intramolecular nucleophilic attack.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar impurities. 3. Co-precipitation of inorganic salts.1. Optimize the reaction to ensure full conversion of the starting material. 2. Utilize column chromatography for purification. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is often effective. 3. During workup, ensure the product is fully precipitated from an acidic aqueous solution and washed thoroughly with water to remove any inorganic salts.
Product is an Off-White or Yellowish Solid Presence of impurities.Recrystallization from a suitable solvent system (e.g., ethanol/water) can improve the purity and color of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and efficient method is the Perkin rearrangement of 3-bromo-7-methylcoumarin.[1] This reaction involves the base-catalyzed ring contraction of the coumarin to form the benzofuran ring. Microwave-assisted conditions have been shown to significantly reduce reaction times and improve yields for analogous compounds.[1]

Q2: How can I prepare the precursor, 3-bromo-7-methylcoumarin?

A2: 3-bromo-7-methylcoumarin can be synthesized by the bromination of 7-methylcoumarin. A common method involves using N-bromosuccinimide (NBS) as the brominating agent.

Q3: What are the key parameters to control during the Perkin rearrangement?

A3: The key parameters are reaction temperature, reaction time, and the molar ratio of the base. For microwave-assisted synthesis, the power setting is also critical. A temperature of around 79°C and a reaction time of 5 minutes at 300W have been found to be effective for similar substrates.[1] A sufficient excess of a strong base like sodium hydroxide is necessary to drive the reaction to completion.

Q4: What are the potential side reactions during the synthesis?

A4: The main potential side reaction is the formation of the corresponding o-coumaric acid derivative if the final intramolecular cyclization to the benzofuran is incomplete. Over-bromination of the starting coumarin can also occur during the precursor synthesis, leading to di-bromo species.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting material (3-bromo-7-methylcoumarin) and the appearance of the product.

Q6: What is the best method for purifying the final product?

A6: After the reaction, the crude product is typically precipitated by acidifying the reaction mixture. For higher purity, column chromatography on silica gel is recommended. Recrystallization can also be used to obtain a highly pure product.

Experimental Protocols

Synthesis of 3-bromo-7-methylcoumarin (Precursor)

This protocol is adapted from the synthesis of similar 3-bromocoumarin derivatives.[1]

  • Dissolve 7-methylcoumarin in a suitable solvent like acetonitrile in a microwave reaction vessel.

  • Add N-bromosuccinimide (NBS) (1.5 equivalents).

  • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 250W) and temperature (e.g., 80°C) for a short duration (e.g., 5 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product will precipitate and can be collected by vacuum filtration.

  • The crude product can be further purified by recrystallization.

Synthesis of this compound via Microwave-Assisted Perkin Rearrangement

This protocol is adapted from a general procedure for the synthesis of benzofuran-2-carboxylic acids.[1]

  • To a microwave reaction vessel, add 3-bromo-7-methylcoumarin.

  • Add ethanol as the solvent and sodium hydroxide (3 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.[1]

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in a minimum amount of water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 1.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and dry it in an oven.

Quantitative Data

The following table summarizes the effect of microwave power on the yield of a structurally similar benzofuran-2-carboxylic acid, demonstrating the importance of optimizing this parameter.[1]

Microwave Power (Watts)Reaction Time (minutes)Temperature (°C)Yield (%)
2505< 79Incomplete Reaction
30057999
40057999
500579Slight Decrease

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Perkin Rearrangement cluster_2 Workup & Purification A 7-Methylcoumarin B Bromination with NBS A->B Acetonitrile, Microwave (80°C) C 3-bromo-7-methylcoumarin B->C D 3-bromo-7-methylcoumarin E Base-catalyzed Ring Contraction D->E Ethanol, NaOH, Microwave (79°C) F This compound E->F G Crude Product H Acidification (HCl) G->H I Precipitation H->I J Filtration & Drying I->J K Purified Product J->K

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Troubleshooting Low Yield

G cluster_solutions Solutions A Low Product Yield B Incomplete Reaction A->B C Suboptimal Temperature A->C D Reagent Degradation A->D E Insufficient Base A->E B1 Increase Reaction Time / Optimize Microwave Power B->B1 C1 Verify & Calibrate Temperature Control C->C1 D1 Use Fresh Reagents D->D1 E1 Increase Molar Equivalent of Base E->E1

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Amidation of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the amidation of 7-Methyl-1-benzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amidation of this compound?

The most common and effective methods involve the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with an amine. Popular choices for this transformation include:

  • Peptide Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and PyBOP are widely used due to their high efficiency and ability to minimize side reactions.[1][2]

  • Carbodiimides: Reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), are also common.[3]

  • Acid Chlorides: Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine, is a traditional and effective method.[4][5]

Q2: What are the potential side reactions I should be aware of during the amidation of this compound?

Several side reactions can occur, leading to impurities and lower yields. These include:

  • Guanidinylation of the amine: This is a common side reaction when using uronium-based coupling reagents like HATU. The amine can react directly with the coupling reagent to form a guanidinium byproduct.

  • Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur, particularly with harsher reaction conditions or certain coupling reagents.[2]

  • Formation of N-acylurea: When using carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the amine.

  • Reaction with the benzofuran ring: While less common under standard amidation conditions, the benzofuran ring system's reactivity could potentially lead to undesired side reactions, although specific examples for this substrate are not widely reported.[6]

Q3: How can I monitor the progress of my amidation reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (carboxylic acid and amine) to observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the best practices for purifying the final 7-Methyl-1-benzofuran-2-carboxamide product?

Purification strategies depend on the properties of the product. Common methods include:

  • Aqueous workup: This is typically performed to remove water-soluble byproducts and excess reagents.

  • Column chromatography: Silica gel column chromatography is a very effective method for separating the desired amide from unreacted starting materials and side products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product yield Inactive coupling reagentUse a fresh batch of the coupling reagent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator).
Poor quality starting materialsVerify the purity of your this compound and the amine.
Incomplete activation of the carboxylic acidAllow for a pre-activation step where the carboxylic acid is stirred with the coupling reagent and a base for a few minutes before adding the amine.
Steric hindranceThe methyl group at the 7-position may cause some steric hindrance. Consider using a more reactive coupling reagent or slightly elevated temperatures.
Presence of multiple spots on TLC, indicating impurities Guanidinylation side reaction (with HATU/HBTU)Add the amine to the reaction mixture only after the carboxylic acid has been fully activated.
N-acylurea formation (with DCC/EDC)Use an additive like HOBt or DMAP to suppress this side reaction.
Unreacted starting materialsIncrease the reaction time or temperature. Consider adding a slight excess of one of the reactants (usually the more readily available one).
Difficulty in purifying the product Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography. A gradient elution might be necessary.
Product is an oil and cannot be recrystallizedConsider alternative purification techniques such as preparative HPLC or conversion to a crystalline salt if the product has a basic or acidic handle.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentTypical Solvent(s)Typical BaseKey AdvantagesPotential Drawbacks
HATU/HBTU DMF, DCM, MeCNDIPEA, TEAHigh yields, fast reactions, low racemization.[2]Can lead to guanidinylation of the amine.
DCC/EDC DCM, THF, DMFDMAP, TEAReadily available, cost-effective.Formation of insoluble dicyclohexylurea (DCU) with DCC can complicate purification; N-acylurea side product.[3]
SOCl₂/ (COCl)₂ DCM, ToluenePyridine, TEAForms highly reactive acid chloride, often leading to high yields.[4]Reagents are corrosive and moisture-sensitive; generates HCl as a byproduct.
TiCl₄ PyridinePyridineCan be used for direct condensation of carboxylic acids and amines.[4]Requires elevated temperatures; the reagent is moisture-sensitive.

Experimental Protocols

Protocol 1: Amidation using HATU

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents).

  • Add HATU (1.1-1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.[1]

Protocol 2: Amidation via Acid Chloride Formation

  • Suspend this compound (1 equivalent) in an anhydrous solvent such as DCM or toluene.

  • Add oxalyl chloride or thionyl chloride (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM.

  • In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (2-3 equivalents) in the same solvent.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography or recrystallization.[5]

Mandatory Visualization

Amidation_Pathway CarboxylicAcid 7-Methyl-1-benzofuran- 2-carboxylic acid ActivatedEster Activated Intermediate (O-acylisourea or Active Ester) CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster AmideProduct 7-Methyl-1-benzofuran- 2-carboxamide ActivatedEster->AmideProduct Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOAt) ActivatedEster->Byproduct Amine Amine (R-NH2) Amine->AmideProduct

Caption: General reaction pathway for the amidation of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Carboxylic Acid, Amine, Coupling Reagent, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Stoichiometry) CheckReagents->CheckConditions Reagents OK Failure Problem Persists: Consult Literature for Alternative Methods CheckReagents->Failure Reagents Faulty PreActivation Implement Pre-activation Step? CheckConditions->PreActivation Conditions OK CheckConditions->Failure Conditions Not Optimal OptimizePurification Optimize Purification (TLC solvent system, Chromatography) PreActivation->OptimizePurification Yes PreActivation->OptimizePurification No Success Improved Yield OptimizePurification->Success Successful OptimizePurification->Failure Unsuccessful

Caption: A troubleshooting workflow for amidation reaction issues.

References

Purification strategies for 7-Methyl-1-benzofuran-2-carboxylic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Methyl-1-benzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The primary purification strategies for this compound and similar benzofuran derivatives are:

  • Recrystallization: A common method to purify solid products. The choice of solvent is critical for effective purification.

  • Column Chromatography: Frequently used to separate the target compound from impurities with different polarities. Silica gel is a common stationary phase.[1][2][3][4]

  • Acid-Base Extraction/Precipitation: This technique is particularly useful for carboxylic acids. The product is dissolved in a basic aqueous solution to form the carboxylate salt, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[5][6]

Q2: What are potential impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or incomplete reactions. Common impurities may include:

  • Unreacted starting materials, such as substituted salicylaldehydes or α-bromo esters.[1]

  • Byproducts from the cyclization reaction.

  • The corresponding ethyl or methyl ester if the final hydrolysis step is incomplete.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 222-225 °C.[7] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
Oily or sticky solid productPresence of residual solvent or low-melting point impurities.Triturate the crude product with a non-polar solvent like hexane to solidify the material and remove non-polar impurities.
Broad melting point rangeSignificant amount of impurities.Proceed with a multi-step purification strategy. Start with an acid-base extraction followed by recrystallization or column chromatography.
Presence of starting materials in NMR/TLCIncomplete reaction.Optimize the reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry). If the reaction cannot be driven to completion, column chromatography is recommended for separation.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Product does not dissolve in hot solvent.Improper solvent choice (product is insoluble).Select a more polar solvent or a solvent mixture. Perform small-scale solubility tests to find a suitable solvent system where the product is soluble when hot and sparingly soluble when cold.
Product "oils out" instead of crystallizing.The boiling point of the solvent is higher than the melting point of the product/impurity mixture. The solution is supersaturated.Lower the temperature at which crystallization is initiated. Try a different solvent or solvent system with a lower boiling point. Add a seed crystal to induce crystallization.
Poor recovery of the product.The product is too soluble in the cold solvent.Use a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal formation.

Quantitative Data Summary

The following table summarizes yields for the synthesis of various benzofuran-2-carboxylic acid derivatives, as specific comparative data for the purification of this compound is limited. Yields are highly dependent on the specific reaction and purification method.

Compound Purification Method Yield Reference
Benzofuran-2-carboxylate derivativeColumn Chromatography (ethyl acetate:petroleum ether)77%[1]
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acidMultistep synthesis and purification30%[2]
5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acidPrecipitation (acidification)99%[5]
Benzofuran-7-carboxylic acidPrecipitation (acidification)Not specified, but 321mg obtained from 420mg of ester[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is adapted from the purification of similar benzofuran-2-carboxylic acids.[5][6]

  • Dissolution: Dissolve the crude this compound in a minimum amount of an aqueous basic solution, such as 1 M sodium hydroxide or a saturated sodium bicarbonate solution.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like dichloromethane or ethyl acetate (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid, dropwise with stirring until the pH is approximately 1.[5] The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is a general procedure based on methods for related compounds.[1][4]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Column Packing: Pack a silica gel column with a suitable solvent system. A common starting point is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane (e.g., 2:8 v/v).[1]

  • Loading: Carefully load the prepared sample onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased by increasing the proportion of ethyl acetate if necessary.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product Decision1 Is the product a carboxylic acid? Crude->Decision1 ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase Acid-Base Extraction & Precipitation Decision1->AcidBase Yes Recrystallization Recrystallization Decision1->Recrystallization No / Optional Analysis Purity Analysis (TLC, NMR, MP) AcidBase->Analysis Recrystallization->Analysis ColumnChrom->Analysis Analysis->Recrystallization Impure Analysis->ColumnChrom Impure Pure Pure Product Analysis->Pure Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Start: Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Product 'Oils Out' Problem->OilingOut Oiling Out LowRecovery Low Recovery Problem->LowRecovery Low Recovery NoCrystals No Crystals Form Problem->NoCrystals No Crystals Sol1 Use lower boiling point solvent or add seed crystal. OilingOut->Sol1 Sol2 Use less polar solvent or concentrate the solution. LowRecovery->Sol2 Sol3 Scratch flask with glass rod, add seed crystal, or cool longer. NoCrystals->Sol3

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Optimizing Coupling Reactions of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for coupling reactions involving 7-Methyl-1-benzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of coupling reactions for this compound?

A1: The primary coupling reactions for this compound involve the carboxylic acid functional group. These are typically:

  • Amide Coupling: Formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine.

  • Esterification: Formation of an ester bond by reacting the carboxylic acid with an alcohol or phenol.

Additionally, if the benzofuran ring is functionalized with a halide (e.g., at the 5- or 6-position), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling can be performed to form carbon-carbon bonds.

Q2: How does the 7-methyl group on the benzofuran ring affect coupling reactions?

A2: The 7-methyl group can influence coupling reactions in two main ways:

  • Steric Hindrance: The methyl group is in proximity to the 2-carboxylic acid group, which can create steric hindrance. This may slow down the reaction rate, especially with bulky coupling partners or reagents. For sterically hindered substrates, specific catalysts and more robust reaction conditions might be necessary.

  • Electronic Effects: The methyl group is an electron-donating group, which increases the electron density of the benzofuran ring system. In the context of palladium-catalyzed cross-coupling reactions (if a halide is present elsewhere on the ring), this increased electron density can make the oxidative addition step more challenging.

Q3: What are the most common challenges encountered during the amide coupling of this compound?

A3: Common challenges include low yields, slow reaction rates, and the formation of side products. These issues can arise from:

  • Incomplete activation of the carboxylic acid.

  • Steric hindrance from the 7-methyl group and/or the amine coupling partner.

  • Poor nucleophilicity of the amine.

  • Side reactions such as the formation of N-acylurea byproduct when using carbodiimide coupling agents.

Q4: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling of a halogenated this compound derivative?

A4: For sterically hindered and electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] It is recommended to use bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, and RuPhos.[1] These ligands help to form a more reactive palladium(0) species, which is crucial for the oxidative addition of the aryl halide and also accelerates the reductive elimination step.

Troubleshooting Guides

Amide Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Steric hindrance.3. Poor amine nucleophilicity.4. Degradation of reagents.1. Use a more powerful coupling agent (e.g., HATU, HBTU).2. Convert the carboxylic acid to the more reactive acyl fluoride in situ.[2] 3. Increase reaction temperature and/or time.[3] 4. If using an amine salt, add a non-nucleophilic base like DIPEA or triethylamine. 5. Ensure all reagents and solvents are anhydrous and of high purity.
Formation of Side Products (e.g., N-acylurea) This is a common side reaction with carbodiimide reagents like DCC or EDC.1. Add an activating agent such as HOBt or HOAt to form a more stable active ester intermediate. 2. Add the amine to the reaction mixture shortly after the coupling agent.
Slow Reaction Rate Steric hindrance from the 7-methyl group and/or a bulky amine.1. Switch to a less sterically demanding coupling agent. 2. Increase the reaction temperature. Microwave irradiation can sometimes be effective. 3. Consider a two-step approach by first converting the carboxylic acid to an acyl chloride.
Esterification
Problem Potential Cause Troubleshooting Steps
Low Yield in Fischer Esterification 1. The reaction is an equilibrium.2. Steric hindrance slowing the reaction.1. Use a large excess of the alcohol. 2. Remove water as it is formed using a Dean-Stark apparatus or molecular sieves. 3. Increase the amount of acid catalyst (e.g., H₂SO₄, TsOH).
Difficulty with Sterically Hindered Alcohols The bulky nature of the alcohol impedes nucleophilic attack.1. Use a coupling agent like DCC with a catalytic amount of DMAP (Steglich esterification).[4] 2. Convert the carboxylic acid to an acyl chloride first, then react with the alcohol in the presence of a base.
Reaction Fails to Go to Completion Incomplete activation or steric hindrance.1. For challenging esterifications, consider using triethyloxonium fluoroborate.[5] 2. Explore alternative solvent systems; for instance, fluorous media have shown success with hindered substrates.[6]
Suzuki-Miyaura Cross-Coupling (for a halogenated derivative)
Problem Potential Cause Troubleshooting Steps
Low Yield or No Reaction 1. Inactive catalyst.2. Steric hindrance.3. Protodeboronation of the boronic acid.1. Use a pre-catalyst or ensure efficient in situ generation of the active Pd(0) species. 2. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[1] 3. Use a carefully selected base; K₃PO₄ is often effective for hindered couplings.[7] 4. Use anhydrous and degassed solvents to prevent catalyst deactivation and protodeboronation.[8]
Protodeboronation of the Benzofuran Boronic Acid The electron-rich nature of the benzofuran ring makes the boronic acid susceptible to cleavage by proton sources.1. Use anhydrous conditions and a non-protic solvent. 2. Use a milder base. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.
Homocoupling of the Boronic Acid This can be a significant side reaction, especially in the presence of oxygen.1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). 2. Thoroughly degas all solvents and reagents.

Quantitative Data Presentation

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Substituted Benzofurans

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidPd(OAc)₂ (3)-K₂CO₃EtOH/H₂O (1:1)8097[9]
22-(4-bromophenyl)benzofuranPhenylboronic acidPd(OAc)₂ (3)-K₂CO₃EtOH/H₂O (1:1)8095[9]
35-bromobenzofuran-2-carboxylatePhenylboronic acidPd-complex (0.1)-Cs₂CO₃Toluene150 (MW)97[10]
45-bromobenzofuran-2-carboxylate4-chlorophenylboronic acidPd-complex (0.1)-Cs₂CO₃Toluene150 (MW)96[10]

Table 2: Comparison of Coupling Agents for Amide Bond Formation

EntryCarboxylic AcidAmineCoupling AgentAdditiveBaseSolventYield (%)
1Benzoic AcidBenzylamineHATU-DIPEADMFHigh
2Benzoic AcidAnilineEDCHOBt (cat.), DMAPDIPEACH₃CN72[11]
3Sterically Hindered AcidElectron Deficient AmineBTFFH (Acyl fluoride precursor)-DIPEAMeCNGood to Excellent[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere.

  • Add the amine (1.1 - 1.2 eq) to the solution.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 - 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the halogenated this compound derivative (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).

  • In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add this to the reaction vessel.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst/Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Optimal Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for coupling reactions.

troubleshooting_suzuki cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield in Suzuki Coupling catalyst_check Inactive Catalyst? start->catalyst_check Check base_check Suboptimal Base? start->base_check Check boronic_acid_check Protodeboronation? start->boronic_acid_check Check ligand_check Ineffective Ligand? solution1 Use Fresh Catalyst or Pre-catalyst catalyst_check->solution1 Solution solution2 Use Bulky, Electron-Rich Ligand (e.g., SPhos) ligand_check->solution2 Solution solvent_check Solvent Issues? solution3 Screen Bases (e.g., K₃PO₄, Cs₂CO₃) base_check->solution3 Solution temp_check Incorrect Temperature? solution4 Use Anhydrous, Degassed Solvent solvent_check->solution4 Solution purity_check Impure/Wet Reagents? solution5 Use Boronate Ester or Trifluoroborate boronic_acid_check->solution5 Solution solution6 Purify Reagents & Dry Solvents purity_check->solution6 Solution

References

Technical Support Center: Synthesis of 7-Methyl-1-benzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Methyl-1-benzofuran-2-carboxylic acid and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Q1: My Perkin rearrangement of 3-bromo-7-methylcoumarin is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in the Perkin rearrangement for this specific substrate can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The traditional method for this rearrangement often requires prolonged reflux (around 3 hours).[1] Incomplete conversion is a common reason for low yields.

    • Solution: Consider employing microwave-assisted synthesis. Studies have shown that this can dramatically reduce reaction times to as little as 5 minutes and significantly increase yields, often to near quantitative levels.[1]

  • Base Strength and Concentration: The reaction is base-catalyzed, typically using sodium hydroxide in ethanol. The concentration and choice of base are critical.

    • Solution: Ensure the sodium hydroxide solution is fresh and accurately prepared. The literature suggests that ethanol or methanol are suitable solvents.[1]

  • Purity of Starting Material: The purity of the 3-bromo-7-methylcoumarin is crucial. Impurities can interfere with the rearrangement.

    • Solution: Purify the 3-bromo-7-methylcoumarin by recrystallization before use.

  • Work-up Procedure: Improper work-up can lead to product loss. The product is a carboxylic acid, which will be in its salt form in the basic reaction mixture.

    • Solution: After the reaction is complete, ensure the mixture is adequately acidified (e.g., with hydrochloric acid) to precipitate the free carboxylic acid.[1]

Q2: I am observing multiple spots on my TLC during the bromination of 7-methylcoumarin to form 3-bromo-7-methylcoumarin. How can I improve the regioselectivity?

A2: The bromination of substituted coumarins can sometimes lead to a mixture of products, including di-brominated species or bromination at other positions on the benzene ring.[2]

  • Brominating Agent: The choice of brominating agent is a key factor.

    • Solution: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine for this type of reaction.[3]

  • Reaction Conditions: Solvent and temperature can influence the selectivity.

    • Solution: Using a non-polar solvent like carbon tetrachloride and a radical initiator such as dibenzoyl peroxide (DBP) or AIBN can favor bromination at the desired position.

  • Stoichiometry: Using an excess of the brominating agent can lead to over-bromination.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.1 equivalents) of NBS.

Q3: My Pechmann condensation to synthesize 7-methylcoumarin from 3-methylphenol and ethyl acetoacetate is giving a poor yield. What can I do to optimize this reaction?

A3: The Pechmann condensation is a classic method for coumarin synthesis, but its efficiency can be highly dependent on the catalyst and reaction conditions.

  • Catalyst Choice: Traditional acid catalysts like sulfuric acid can be harsh and lead to side products.

    • Solution: A variety of solid acid catalysts such as Amberlyst-15, zeolites, or sulfated zirconia have been shown to be highly effective and reusable, often providing excellent yields under solvent-free conditions.[4] Microwave irradiation in conjunction with these catalysts can further enhance the reaction rate and yield.[4]

  • Temperature: The reaction is temperature-sensitive.

    • Solution: Optimize the reaction temperature. For many solid acid catalysts, temperatures between 110°C and 170°C are effective.[5]

  • Reactant Ratio: The molar ratio of the phenol to the β-ketoester can impact the yield.

    • Solution: While a 1:1 molar ratio is common, a slight excess of the β-ketoester may be beneficial.

Frequently Asked Questions (FAQs)

Q4: What are the main synthetic routes to this compound?

A4: There are two primary synthetic pathways:

  • Perkin Rearrangement: This involves the synthesis of 7-methylcoumarin, followed by bromination to 3-bromo-7-methylcoumarin, and subsequent base-catalyzed rearrangement to the final product.[1]

  • Synthesis from Salicylaldehyde: This route starts with 2-hydroxy-3-methylbenzaldehyde, which is reacted with an α-haloacetate (e.g., ethyl chloroacetate) to form an ether intermediate. This intermediate then undergoes intramolecular cyclization to form the benzofuran ring.

Q5: Are there any alternative, more modern methods for the synthesis of benzofuran derivatives?

A5: Yes, several modern synthetic strategies have been developed for the synthesis of benzofurans, including:

  • Palladium-catalyzed reactions: These methods, such as Sonogashira coupling followed by intramolecular cyclization, are versatile for creating a variety of substituted benzofurans.

  • Copper-catalyzed reactions: These offer a more cost-effective alternative to palladium-catalyzed methods.

  • Iodine(III)-catalyzed oxidative cyclization: This can be an efficient way to synthesize 2-arylbenzofurans from 2-hydroxystilbenes.

Q6: What are some common side products to watch for during the synthesis of this compound derivatives?

A6: Depending on the synthetic route, you may encounter the following side products:

  • In the Perkin Rearrangement: Incomplete rearrangement may leave unreacted 3-bromo-7-methylcoumarin.

  • In the bromination of 7-methylcoumarin: Di-brominated products or isomers where bromine has added to the benzene ring are possible.[2]

  • In the Pechmann condensation: Formation of chromone isomers can occur, especially at higher temperatures.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time ~ 3 hours5 minutes[1]
Yield Quantitative (variable)Very high (up to 99%)[1]
Temperature Reflux79 °C[1]
Energy Source Conventional HeatingMicrowave Irradiation (300W)[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Methylcoumarin via Pechmann Condensation

  • To a mixture of 3-methylphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents), add a catalytic amount of Amberlyst-15 (10% by weight of the phenol).

  • Heat the mixture at 130-150°C under solvent-free conditions with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add ethanol to dissolve the product.

  • Filter to remove the catalyst.

  • Cool the filtrate to induce crystallization of 7-methylcoumarin.

  • Collect the crystals by filtration and wash with cold ethanol.

Protocol 2: Synthesis of 3-bromo-7-methylcoumarin

  • Dissolve 7-methylcoumarin (1 equivalent) in chloroform.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of dibenzoyl peroxide (DBP).

  • Reflux the mixture and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 3-bromo-7-methylcoumarin.

Protocol 3: Microwave-Assisted Perkin Rearrangement to this compound

  • In a microwave-safe vessel, combine 3-bromo-7-methylcoumarin (1 equivalent) and a solution of sodium hydroxide in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes, with a target temperature of approximately 80°C.

  • After the reaction, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to a pH of 1.

  • Collect the precipitated this compound by vacuum filtration and dry.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Perkin Rearrangement cluster_1 Route 2: Salicylaldehyde Method 3-Methylphenol 3-Methylphenol 7-Methylcoumarin 7-Methylcoumarin 3-Methylphenol->7-Methylcoumarin Pechmann Condensation 3-bromo-7-methylcoumarin 3-bromo-7-methylcoumarin 7-Methylcoumarin->3-bromo-7-methylcoumarin Bromination (NBS) 7-Methyl-1-benzofuran-2-carboxylic_acid 7-Methyl-1-benzofuran-2-carboxylic_acid 3-bromo-7-methylcoumarin->7-Methyl-1-benzofuran-2-carboxylic_acid Perkin Rearrangement (NaOH, EtOH, µW) 2-hydroxy-3-methylbenzaldehyde 2-hydroxy-3-methylbenzaldehyde Ether_Intermediate Ether_Intermediate 2-hydroxy-3-methylbenzaldehyde->Ether_Intermediate Williamson Ether Synthesis Ether_Intermediate->7-Methyl-1-benzofuran-2-carboxylic_acid Intramolecular Cyclization

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield in Perkin Rearrangement check_time Is reaction time sufficient? start->check_time check_purity Is starting material pure? check_time->check_purity Yes solution_mw Use microwave-assisted synthesis (5 min @ 300W) check_time->solution_mw No check_workup Is work-up procedure correct? check_purity->check_workup Yes solution_purify Recrystallize 3-bromo-7-methylcoumarin check_purity->solution_purify No solution_acidify Ensure proper acidification to precipitate product check_workup->solution_acidify No end_node Yield Improved check_workup->end_node Yes solution_mw->end_node solution_purify->end_node solution_acidify->end_node

Caption: Troubleshooting workflow for low yield in Perkin rearrangement.

References

Stability issues of 7-Methyl-1-benzofuran-2-carboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-1-benzofuran-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential stability issues and other challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

A1: this compound is an off-white to light yellow solid.[1] Key properties are summarized in the table below.

PropertyValueReference
CAS Number17349-64-3[2]
Molecular FormulaC₁₀H₈O₃[3]
Molecular Weight176.17 g/mol [3]
Melting Point222-225 °C[2]
pKa (Predicted)3.16 ± 0.30[1]
StorageRoom temperature[2]

Q2: What are the known stability issues with this compound under reaction conditions?

A2: While specific stability data for this compound is limited, benzofuran derivatives, in general, can be susceptible to certain degradation pathways under specific conditions. Potential stability issues include decarboxylation at elevated temperatures, and ring-opening under strongly acidic or basic conditions. The electron-rich nature of the benzofuran ring also makes it susceptible to electrophilic attack, which could lead to side reactions depending on the reagents used.

Q3: Are there known issues with amide coupling reactions involving this compound?

A3: Amide coupling reactions with benzofuran-2-carboxylic acids can sometimes be challenging.[4] Potential issues include lower than expected yields and the formation of side products. These challenges can arise from the specific coupling reagents used, reaction conditions, and the nature of the amine. For instance, the use of strong bases or high temperatures might lead to degradation of the benzofuran core. It is crucial to carefully select the coupling method and optimize the reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • Low isolated yield of the desired amide product.

  • Presence of unreacted this compound in the reaction mixture.

  • Formation of multiple unidentified byproducts observed by TLC or LC-MS.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient activation of the carboxylic acid Ensure the coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the appropriate stoichiometry. Consider switching to a different activating agent. For example, conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be effective, but should be performed at low temperatures to avoid degradation.[4]
Side reactions with the coupling reagent Some coupling reagents can react with the amine to form guanidinium byproducts.[4] The order of addition of reagents can be critical. It is often recommended to pre-activate the carboxylic acid before adding the amine.
Degradation of the starting material or product Avoid prolonged reaction times at elevated temperatures. If heating is necessary, perform small-scale experiments to determine the optimal temperature and time. Benzofuran rings can be sensitive to strong acids and bases, so careful control of pH is important.
Steric hindrance If either the carboxylic acid or the amine is sterically hindered, the reaction rate may be slow, leading to lower yields.[5] In such cases, longer reaction times at moderate temperatures or the use of more potent coupling reagents may be necessary.
Poor solubility of reactants This compound may have limited solubility in some common organic solvents.[6] Ensure that all reactants are fully dissolved. Aprotic polar solvents like DMF or NMP are often used, but should be of high purity.
Issue 2: Suspected Decarboxylation

Symptoms:

  • Gas evolution (CO₂) during the reaction, especially at elevated temperatures.

  • Formation of a byproduct with a mass corresponding to the loss of a carboxyl group (M-44).

  • Difficulty in isolating the desired carboxylic acid product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High reaction temperatures Benzofuran-2-carboxylic acids can undergo decarboxylation upon heating.[7] Whenever possible, conduct reactions at or below room temperature. If heating is required, use the lowest effective temperature and monitor the reaction closely for the formation of the decarboxylated byproduct.
Presence of a catalyst Certain metal catalysts or acidic/basic conditions can promote decarboxylation.[7] If decarboxylation is a suspected side reaction, consider alternative catalysts or reaction conditions that are known to be milder.
Issue 3: Potential Ring Opening

Symptoms:

  • Formation of phenolic byproducts.

  • Complex reaction mixture with multiple spots on TLC.

  • Significant color change of the reaction mixture.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Strongly acidic conditions The benzofuran ring can undergo acid-catalyzed ring opening, especially in the presence of nucleophiles.[2][8] If acidic conditions are required, use the mildest possible acid and the lowest effective concentration.
Strongly basic conditions Strong bases can also promote the ring opening of benzofurans.[9][10] Use weaker bases or carefully control the stoichiometry of the base. For reactions like ester hydrolysis, use conditions known to be effective for related benzofuran esters, such as saponification with aqueous KOH in ethanol.[11]
Reaction with strong nucleophiles Certain strong nucleophiles may attack the benzofuran ring, leading to ring opening.[12][13] The choice of nucleophile and reaction conditions should be carefully considered to minimize this possibility.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Add HATU (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conversion to Acid Chloride using Thionyl Chloride
  • To a solution of this compound (1.0 eq.) in an inert solvent (e.g., toluene or DCM) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF.

  • Cool the mixture to 0 °C and add thionyl chloride (SOCl₂) (1.2-2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C) until the evolution of gas ceases.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acid chloride can be used directly in the next step without further purification.

Visualizations

experimental_workflow cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling cluster_product Product start 7-Methyl-1-benzofuran- 2-carboxylic acid activation Acid Activation (e.g., HATU/DIPEA or SOCl2) start->activation Step 1 coupling Amine Addition activation->coupling Step 2 product Amide Product coupling->product Step 3

Caption: A generalized workflow for the amide coupling of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Byproduct Formation cause1 Reagent Quality/ Stoichiometry start->cause1 cause2 Reaction Conditions start->cause2 cause3 Substrate Stability start->cause3 solution1a Verify Reagent Purity & Freshness cause1->solution1a solution1b Optimize Stoichiometry cause1->solution1b solution2a Adjust Temperature & Time cause2->solution2a solution2b Change Solvent cause2->solution2b solution3a Consider Decarboxylation (if heating) cause3->solution3a solution3b Assess for Ring Opening (pH extremes) cause3->solution3b

Caption: A troubleshooting decision tree for stability issues with this compound.

References

Technical Support Center: Purification of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Methyl-1-benzofuran-2-carboxylic acid.

Troubleshooting Guide

Issue: Low Purity of this compound After Synthesis

Low purity can arise from various sources, including residual starting materials, byproducts, and solvents. The following Q&A format addresses specific scenarios you might encounter.

Q1: My final product is an off-white or yellowish powder, but the literature reports it as a white solid. What are the likely impurities?

A1: A discolored product often indicates the presence of colored impurities, which could be residual starting materials or byproducts from the synthesis. For instance, if the synthesis involves the Perkin rearrangement of a coumarin derivative, unreacted brominated intermediates could be present.[1] Phenolic starting materials are also prone to oxidation, leading to colored impurities.

Q2: I'm observing a broad melting point range for my product. What does this suggest?

A2: A broad melting point range is a classic indicator of an impure compound. The melting point of pure this compound is reported to be in the range of 222-225°C.[2] A significant deviation or a broad range suggests the presence of impurities that are depressing and broadening the melting point.

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: Unexpected peaks in your NMR spectrum likely correspond to unreacted starting materials, residual solvents, or reaction byproducts. Compare the chemical shifts of the impurity peaks with the known spectra of your starting materials and solvents. Common impurities in benzofuran synthesis may include salicylaldehyde derivatives or α-halo esters.[3]

Q4: How can I remove non-polar impurities from my product?

A4: For removing non-polar impurities, a recrystallization from a suitable solvent system is often effective. Given that this compound is a polar molecule, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature would be ideal. Alternatively, column chromatography with a non-polar eluent system can be employed to retain the polar product on the stationary phase while eluting the non-polar impurities.[4][5][6]

Q5: What is the best method to remove highly polar impurities?

A5: Highly polar impurities, such as other carboxylic acids or phenolic compounds, can be challenging to remove by simple recrystallization. In this case, column chromatography with a more polar eluent system would be effective.[4][5][6] A typical system for purifying benzofuran derivatives involves a silica gel stationary phase with a mobile phase of petroleum ether and ethyl acetate.[4][5] Alternatively, an acid-base extraction can be utilized. Dissolving the crude product in an organic solvent and washing with a mild aqueous base can extract the acidic product into the aqueous layer, leaving less acidic or neutral impurities behind. The product can then be recovered by acidifying the aqueous layer and filtering the precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities often depend on the synthetic route. For syntheses starting from substituted phenols and involving cyclization, unreacted starting materials are a primary concern. If a Perkin rearrangement from a 3-halocoumarin is used, residual coumarin starting material may be present.[1] Solvents used in the reaction or workup are also common impurities.

Q2: What is a recommended solvent for recrystallizing this compound?

A2: While specific solvent screening is always recommended, a good starting point for recrystallizing a polar carboxylic acid like this would be a polar protic solvent such as ethanol, methanol, or acetic acid, potentially with the addition of water as an anti-solvent. Some benzofuran derivatives have been successfully recrystallized from methanol or methanol-acetone mixtures.[7]

Q3: Can I use column chromatography to purify this compound? What conditions are recommended?

A3: Yes, column chromatography is a very effective method for purifying benzofuran derivatives.[3][4][5][6] For this compound, a silica gel column is recommended. A gradient elution starting with a non-polar solvent system (e.g., petroleum ether:ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 5:1 or even 1:1) should provide good separation.[3][4][5] The fractions can be monitored by thin-layer chromatography (TLC).[3][8]

Q4: My product yield is low after purification. What are the potential causes?

A4: Low yield after purification can be due to several factors:

  • Loss during recrystallization: Using a solvent in which the product is too soluble at room temperature or using an excessive amount of solvent can lead to significant product loss.

  • Irreversible adsorption on silica gel: Highly polar compounds can sometimes bind strongly to the silica gel in column chromatography.

  • Multiple purification steps: Each purification step will inevitably result in some loss of product.

Q5: How can I confirm the purity of my final product?

A5: The purity of your final product can be confirmed by a combination of techniques:

  • Melting Point: A sharp melting point within the expected range (222-225°C) is a good indicator of purity.[2]

  • NMR Spectroscopy: A clean 1H and 13C NMR spectrum with no significant impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): A single sharp peak in the chromatogram.

  • Thin-Layer Chromatography (TLC): A single spot when eluted with an appropriate solvent system.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water)85%95%70%Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Petroleum Ether:Ethyl Acetate gradient)85%>99%60%Highly effective for a wide range of impurities.
Acid-Base Extraction85%92%80%Good for removing neutral or basic impurities.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Slowly add deionized water to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Column Chromatography

  • Prepare a silica gel slurry in the initial, non-polar eluent (e.g., 9:1 petroleum ether:ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.

  • Begin eluting the column with the non-polar solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 5:1, then 3:1 petroleum ether:ethyl acetate) to elute the desired compound.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Assess Assess Purity (TLC, NMR, Melting Point) Crude->Assess Recrystallize Recrystallization Assess->Recrystallize Minor Impurities Column Column Chromatography Assess->Column Complex Mixture AcidBase Acid-Base Extraction Assess->AcidBase Neutral/Basic Impurities Pure Pure Product (>99%) Recrystallize->Pure Impure Product Still Impure Recrystallize->Impure Column->Pure Column->Impure AcidBase->Pure AcidBase->Impure Impure->Column Re-purify Impure->Pure Purity Acceptable

Caption: Purification workflow for this compound.

TroubleshootingGuide Start Low Purity Issue Color Off-white/Yellow Color? Start->Color MeltingPoint Broad Melting Point? Start->MeltingPoint NMR Unexpected NMR Peaks? Start->NMR OxidizedImp Oxidized Impurities/ Byproducts Color->OxidizedImp ResidualStart Residual Starting Materials/Solvents MeltingPoint->ResidualStart NMR->ResidualStart Recrystallize Action: Recrystallize OxidizedImp->Recrystallize Column Action: Column Chromatography OxidizedImp->Column ResidualStart->Column AcidBase Action: Acid-Base Extraction ResidualStart->AcidBase

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting poor solubility of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 7-Methyl-1-benzofuran-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My this compound is not dissolving in my desired aqueous buffer.

  • Question: What is the first step to troubleshoot the poor aqueous solubility of my compound? Answer: The initial step is to assess the pH of your aqueous buffer. As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic or neutral solutions, the compound will exist predominantly in its less soluble, protonated form. To increase solubility, you should consider increasing the pH of the buffer.[1][2] By raising the pH above the compound's pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.[1]

  • Question: I have adjusted the pH to a basic range, but the solubility is still not optimal. What else can I do? Answer: If pH adjustment alone is insufficient, the use of co-solvents is a common and effective strategy.[3][4][5] Water-miscible organic solvents such as DMSO, ethanol, propylene glycol, or PEG 400 can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[3][4] It is critical to perform vehicle control experiments to ensure that the co-solvent itself does not interfere with your assay. For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[3]

Issue 2: The compound precipitates out of solution upon dilution of my DMSO stock into an aqueous buffer.

  • Question: How can I prevent my compound from precipitating during dilution? Answer: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in an aqueous medium. To mitigate this, you can try a few approaches:

    • Optimize the dilution method: Instead of a single large dilution, try a stepwise dilution.

    • Increase the final co-solvent concentration: If your experimental system allows, a slightly higher final concentration of the co-solvent can help maintain solubility.

    • Utilize surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]

    • Consider formulation strategies: For in vivo studies or more complex in vitro models, advanced formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), solid dispersions, or nanosuspensions might be necessary.[4][6]

Issue 3: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

  • Question: How can I confirm that poor solubility is the cause of my inconsistent results? Answer: A simple method to check for precipitation is to prepare your final compound dilutions and centrifuge them at high speed. If the supernatant provides more consistent results in your assay compared to the non-centrifuged solution, it strongly indicates that precipitation is occurring. You can also visually inspect the wells of your assay plates under a microscope for any signs of compound precipitation.

  • Question: What can I do to improve the consistency of my results? Answer: Beyond the solubilization techniques already mentioned, proper handling of your stock solutions is crucial.

    • Storage: Stock solutions of poorly soluble compounds should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can induce precipitation.

    • Preparation for use: Before each use, ensure the stock solution aliquot is completely thawed and thoroughly vortexed to redissolve any compound that may have settled.

Frequently Asked Questions (FAQs)

  • Q1: What is the predicted pKa of this compound? A1: The predicted pKa is approximately 3.16 ± 0.30.[7] This indicates it is a weak acid, and its solubility will significantly increase at pH values above this pKa.

  • Q2: In which organic solvents is this compound likely to be soluble? A2: Based on the general solubility of similar compounds like benzofuran-2-carboxylic acid, it is expected to be soluble in methanol, ethanol, and acetone.[8]

  • Q3: Can I use heat to dissolve my compound? A3: While gentle warming can aid in the dissolution of the initial stock solution, it is generally not recommended for aqueous solutions in biological assays. Increased temperature can affect the stability of the compound and other assay components. The effect of temperature on the solubility of carboxylic acids can be complex and pH-dependent.[9]

  • Q4: What is the maximum recommended concentration of DMSO for in vitro assays? A4: The maximum recommended concentration of DMSO is highly dependent on the specific cell line and assay. Generally, a final concentration of less than 0.5% is considered safe for most cell lines to avoid cytotoxicity.[3] However, it is always best practice to perform a DMSO tolerance experiment for your specific experimental setup.

  • Q5: Are there alternatives to DMSO for dissolving highly lipophilic compounds? A5: Yes, for highly hydrophobic compounds, you can explore other co-solvents like ethanol or PEG 400.[3] For more challenging cases, formulation strategies such as using cyclodextrins to form inclusion complexes or creating lipid-based formulations can significantly enhance aqueous solubility.[4]

Data Presentation

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17349-64-3
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Melting Point 222-225 °C
Appearance Off-white to light yellow solid[7]
Predicted pKa 3.16 ± 0.30[7]

Qualitative Solubility of this compound

SolventExpected SolubilityRationale
Water (pH < 3) PoorThe compound is in its protonated, less polar form.
Water (pH > 5) ImprovedThe compound is deprotonated to the more polar carboxylate salt.[1]
Methanol SolubleA polar protic solvent that can hydrogen bond with the carboxylic acid.[8]
Ethanol SolubleSimilar to methanol, it is a polar protic solvent.[8]
Acetone SolubleA polar aprotic solvent that can act as a hydrogen bond acceptor.[8]
DMSO SolubleA highly polar aprotic solvent, effective for many organic compounds.
Hexane InsolubleA non-polar solvent, unlikely to dissolve the polar carboxylic acid.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Compound Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation of Undissolved Solid: After equilibration, allow the samples to stand to let the excess solid settle. Carefully collect the supernatant. For more accurate results, centrifuge the samples and then collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Protocol 2: Improving Solubility with Co-solvents

This protocol provides a general procedure for using co-solvents to enhance the solubility of this compound.

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your desired aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Vehicle Control: It is crucial to test the effect of the chosen co-solvent concentration on your experimental system (e.g., cell viability, enzyme activity) to ensure it does not interfere with the assay.

  • Selection of Optimal System: Choose the co-solvent and concentration that provides the desired solubility without adversely affecting the experimental model.

Visualizations

Troubleshooting_Workflow start Start: Poor Solubility Observed check_ph Is the aqueous buffer pH > pKa (~3.16)? start->check_ph adjust_ph Adjust pH to > 5.0 check_ph->adjust_ph No is_solubility_sufficient1 Is solubility sufficient? check_ph->is_solubility_sufficient1 Yes reassess_solubility1 Re-assess Solubility adjust_ph->reassess_solubility1 reassess_solubility1->is_solubility_sufficient1 use_cosolvent Introduce a co-solvent (e.g., DMSO, Ethanol, PEG 400) is_solubility_sufficient1->use_cosolvent No end_success End: Problem Solved is_solubility_sufficient1->end_success Yes reassess_solubility2 Re-assess Solubility use_cosolvent->reassess_solubility2 is_solubility_sufficient2 Is solubility sufficient? reassess_solubility2->is_solubility_sufficient2 advanced_formulation Consider advanced formulation strategies (e.g., cyclodextrins, lipid formulations) is_solubility_sufficient2->advanced_formulation No is_solubility_sufficient2->end_success Yes end_further_dev Further Development Needed advanced_formulation->end_further_dev

Caption: Troubleshooting workflow for poor solubility.

pH_Effect_on_Solubility compound This compound protonated R-COOH (Protonated Form) compound->protonated deprotonated R-COO⁻ + H⁺ (Deprotonated Form) compound->deprotonated low_solubility Poor Aqueous Solubility protonated->low_solubility high_solubility Increased Aqueous Solubility deprotonated->high_solubility low_ph Low pH (Acidic) [H⁺] is high low_ph->protonated Favors high_ph High pH (Basic) [OH⁻] is high high_ph->deprotonated Favors

Caption: Effect of pH on the solubility of a carboxylic acid.

References

Preventing decarboxylation of 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted decarboxylation of 7-Methyl-1-benzofuran-2-carboxylic acid during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For this compound, this process is generally undesirable as it results in the formation of 7-methylbenzofuran, an impurity that alters the compound's chemical properties and biological activity. This can lead to lower yields of the desired product and complications in subsequent experimental steps.

Q2: What are the primary factors that can induce unwanted decarboxylation of this compound?

A2: Several factors can promote the decarboxylation of aromatic and heteroaromatic carboxylic acids. The primary drivers include:

  • Elevated Temperatures: Heat is a major catalyst for decarboxylation. While the compound is relatively stable at its melting point (222-225 °C), prolonged exposure to high temperatures during reactions can initiate the loss of CO₂.[2]

  • Transition Metal Catalysts: Certain metals, particularly copper, palladium, and silver compounds, are known to effectively catalyze decarboxylation reactions, even under relatively mild conditions.[1][3][4]

  • Microwave Irradiation: Microwave-assisted synthesis, while efficient for many reactions, can significantly accelerate decarboxylation, often reducing the time required from hours to minutes.[4][5]

  • Photochemical Conditions: Some decarboxylation reactions can be initiated by visible light, particularly in the presence of a photoredox catalyst.[6]

  • Strong Bases and Solvents: While deprotonation of the carboxylic acid is a standard step in many reactions, certain combinations of bases and high-boiling point polar aprotic solvents like DMSO or DMF can facilitate decarboxylation at high temperatures.[4][7]

Q3: What are the recommended storage and handling conditions to ensure the stability of this compound?

A3: To maintain the integrity of the compound, it should be stored as a dry powder in a tightly sealed container at room temperature, protected from light and moisture.[8][9] The safety data sheet recommends handling in a well-ventilated area and avoiding the formation of dust.[10]

Q4: During a reaction, my product yield is low, and I suspect decarboxylation. How can I troubleshoot this?

A4: If you suspect decarboxylation is occurring, a systematic review of your experimental setup is recommended. Key areas to investigate include the reaction temperature, the presence of any potential metal catalysts (even in trace amounts), the solvent system, and the overall reaction time. Analyzing a sample of the crude reaction mixture by techniques like NMR or LC-MS to identify the presence of the decarboxylated byproduct (7-methylbenzofuran) can confirm your suspicion.

Q5: Are there specific reagents or reaction conditions I should be particularly cautious about?

A5: Yes. Be cautious when using transition metal reagents such as those based on palladium, copper, or silver, as these are well-documented decarboxylation catalysts.[3][4] Avoid unnecessarily high reaction temperatures and prolonged heating. If a reaction must be heated, aim for the lowest effective temperature and monitor its progress closely to avoid extended heating times. Be mindful when using high-boiling point polar solvents like DMSO and DMF, as they are often employed in protocols designed to intentionally cause decarboxylation.[4][7]

Troubleshooting Guide: Unwanted Decarboxylation

This guide provides a logical workflow to diagnose and resolve issues related to the unintended decarboxylation of this compound.

G start Problem: Low Yield / Suspected Decarboxylation check_temp 1. Review Reaction Temperature start->check_temp is_high_temp Is Temperature > 100-150°C or reaction heated for extended period? check_temp->is_high_temp sol_temp Solution: - Lower reaction temperature. - Use a lower-boiling solvent. - Reduce reaction time. is_high_temp->sol_temp  Yes check_reagents 2. Analyze Reagents is_high_temp->check_reagents No sol_temp->check_reagents is_metal Are transition metals (Cu, Pd, Ag, etc.) present? check_reagents->is_metal sol_metal Solution: - Use a metal-free alternative. - Ensure glassware is free of metal residue. is_metal->sol_metal  Yes check_solvent 3. Evaluate Solvent & pH is_metal->check_solvent No sol_metal->check_solvent is_solvent_base Is a high-boiling polar aprotic solvent (e.g., DMSO, DMF) used with heat? Is a strong base used? check_solvent->is_solvent_base sol_solvent Solution: - Switch to a less polar or lower-boiling solvent. - Use the mildest effective base. is_solvent_base->sol_solvent  Yes confirm 4. Confirm Byproduct is_solvent_base->confirm No sol_solvent->confirm analysis Action: Analyze crude product via LC-MS or NMR for presence of 7-methylbenzofuran. confirm->analysis

Caption: Troubleshooting workflow for diagnosing decarboxylation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number17349-64-3[8]
Molecular FormulaC₁₀H₈O₃[8]
Molecular Weight176.17 g/mol [8]
Physical FormPowder[2]
Melting Point222-225 °C[2]
Recommended StorageRoom Temperature, Dry, Sealed[8][9]
Table 2: Summary of Conditions Promoting Decarboxylation in Aromatic Carboxylic Acids (Conditions to Avoid)
ConditionDescriptionReference(s)
High Temperature Thermal energy can overcome the activation barrier for the elimination of CO₂. Reactions are often heated to facilitate decarboxylation.[11]
Metal Catalysis Transition metals like Copper (Cu), Palladium (Pd), and Silver (Ag) form intermediate complexes that lower the activation energy for CO₂ removal.[3][4][12]
Microwave Irradiation Provides rapid, localized heating that can significantly accelerate the rate of decarboxylation.[4][5]
Photocatalysis Visible light in the presence of a suitable photoredox catalyst can induce decarboxylation through radical pathways.[6]
Specific Solvents High-boiling polar aprotic solvents (e.g., DMSO, DMF) are often used in combination with heat to promote decarboxylative coupling reactions.[4][7]

Experimental Protocols

Protocol 1: Recommended General Handling and Storage
  • Storage: Store this compound in its original, tightly sealed container in a dry, well-ventilated area at room temperature.[8] Protect from direct sunlight.

  • Dispensing: Weigh the compound in a fume hood to avoid inhalation of the powder.[10] Use clean spatulas and weighing vessels to prevent cross-contamination.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 2: General Protocol for a Reaction Minimizing Decarboxylation Risk (Example: Amide Coupling)

This protocol outlines a general procedure for coupling the carboxylic acid with an amine using a standard coupling agent, with an emphasis on mild conditions.

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at room temperature.

  • Reagent Addition: Add the amine (1.1 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution. Note: The addition order may vary depending on the specific coupling agent used.

  • Temperature Control: Maintain the reaction temperature at room temperature (or cool to 0 °C if the reaction is exothermic). Avoid any external heating unless absolutely necessary and proven to not cause decarboxylation for this specific transformation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to quench the reaction and remove excess reagents.

  • Purification: Purify the product using a suitable method, such as column chromatography or recrystallization, avoiding high temperatures during solvent removal.[13]

Visualizations

G compound 7-Methyl-1-benzofuran- 2-carboxylic acid factor1 Heat (Thermal Energy) compound->factor1 factor2 Transition Metals (Pd, Cu, Ag) compound->factor2 factor3 UV/Visible Light (Photocatalysis) compound->factor3 factor4 Harsh Conditions (e.g., High Temp + DMSO) compound->factor4 decarboxylation Decarboxylation factor1->decarboxylation factor2->decarboxylation factor3->decarboxylation factor4->decarboxylation product 7-Methylbenzofuran + CO₂ decarboxylation->product

Caption: Factors promoting the decarboxylation of the target compound.

References

Analytical challenges in the characterization of 7-Methyl-1-benzofuran-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the analytical challenges associated with the characterization of 7-Methyl-1-benzofuran-2-carboxylic acid and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound analogs in a question-and-answer format.

Issue 1: Poor Solubility of the Analyte

  • Question: My this compound analog is poorly soluble in common HPLC mobile phases and NMR solvents, leading to poor peak shape and low signal intensity. What can I do?

  • Answer: Poor solubility is a common challenge with benzofuran derivatives.[1] Here are several strategies to address this:

    • Solvent Selection: For HPLC, ensure you are using a mobile phase with sufficient organic modifier (e.g., acetonitrile or methanol). For NMR, consider using more polar deuterated solvents like DMSO-d₆ or DMF-d₇, which are often effective for dissolving carboxylic acids.[1][2]

    • pH Adjustment: For HPLC analysis of these acidic compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly improve solubility and peak shape. Buffering the mobile phase to a pH above the pKa of the carboxylic acid will ensure it is in its more soluble ionized form.

    • Sample Preparation: Gentle warming and sonication can aid in the dissolution of your sample.[3] Ensure your stock solutions are fully dissolved before making further dilutions.

    • Derivatization: For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) is often necessary.[4] This can also improve solubility in less polar solvents.

Issue 2: Ambiguous Mass Spectrometry Fragmentation

  • Question: I am having difficulty interpreting the mass spectrum of my compound. What are the expected fragmentation patterns for this compound analogs?

  • Answer: The fragmentation of benzofuran derivatives in mass spectrometry can be complex. Key fragmentation pathways often involve the carboxylic acid group and the benzofuran ring system.

    • Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da) from the molecular ion.

    • Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the benzofuran ring can result in the formation of a stable acylium ion.[5][6]

    • Ring Cleavage: The benzofuran ring itself can undergo fragmentation. Look for losses of CO (28 Da) and other characteristic fragments of the substituted benzene ring.[5]

    • Methyl Group Fragmentation: The methyl group on the benzene ring can be lost as a methyl radical (•CH₃), leading to a peak at [M-15]⁺.

Issue 3: Complex NMR Spectra

  • Question: The aromatic region of the ¹H NMR spectrum of my substituted benzofuran analog is complex and difficult to assign. How can I simplify the interpretation?

  • Answer: The substitution pattern on the benzofuran ring system can lead to overlapping signals in the aromatic region of the ¹H NMR spectrum.

    • 2D NMR: To resolve overlapping signals and definitively assign protons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1]

    • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can sometimes induce differential shifts in proton resonances, aiding in their resolution and assignment.[7]

    • Reference Compounds: Comparing the spectrum of your analog to that of the parent this compound or other well-characterized analogs can help in assigning common structural motifs.

Data Presentation

The following tables summarize representative quantitative data for the analysis of benzofuran derivatives. Note that specific values will vary depending on the exact analog, instrumentation, and analytical conditions.

Table 1: HPLC-UV/MS Analysis of Representative Benzofuran Derivatives [3]

CompoundRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100>0.9990.050.15
Benzofuran-2-ylmethanethiol~7.25 - 100>0.9990.001-0.010.005-0.03
Carbofuran4.0527.5 - 750.9991.313.97

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for a Generic this compound Scaffold in CDCl₃ [2][8][9]

ProtonChemical Shift Range (ppm)Multiplicity
-COOH10.0 - 13.0Broad Singlet (br s)
Aromatic H (Benzofuran)7.0 - 8.0Multiplet (m)
Furan H-37.0 - 7.5Singlet (s) or Dublet (d)
-CH₃ (on Benzene Ring)2.3 - 2.6Singlet (s)

Table 3: Common Mass Spectral Fragments of Benzofuran-2-carboxylic Acid Derivatives [5][6]

FragmentationMass Loss (Da)Description
Decarboxylation44Loss of CO₂ from the carboxylic acid group.
Loss of Water18Dehydration from the molecular ion.
Loss of CO28Cleavage of the furan ring.
Loss of Methyl Radical15Loss of the methyl group from the benzene ring.

Experimental Protocols

Protocol 1: HPLC-UV/MS Analysis of this compound Analogs

This protocol provides a general method for the analysis of benzofuran carboxylic acids. Optimization for specific analogs may be required.[3]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a suitable percentage of B (e.g., 30%), increase to 95% B over 10-15 minutes, hold for 2-5 minutes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Detection:

    • UV Detection: Monitor at a wavelength determined from the UV spectrum of the analyte (typically around 254 nm or the λmax).

    • MS Detection (ESI):

      • Ionization Mode: Negative ion mode is often preferred for carboxylic acids.

      • Scan Range: m/z 100-500.

      • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) for the specific analyte.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (e.g., 1 mg).

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Further dilute the stock solution with the initial mobile phase composition to a concentration within the linear range of the method.

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection.

Protocol 2: NMR Spectroscopic Analysis

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound analogs.[1][2][7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • For ¹³C NMR, a higher number of scans will be required to achieve an adequate signal-to-noise ratio.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural elucidation.

Visualizations

Signaling Pathway Diagrams

Benzofuran derivatives have been investigated for their potential to modulate various signaling pathways. The following diagrams illustrate two such pathways.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition

Caption: mTOR signaling pathway and potential inhibition by benzofuran derivatives.

TCR_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck pMHC pMHC pMHC->TCR ITAMs CD3 ITAMs Lck->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 LAT LAT ZAP70->LAT phosphorylates downstream Downstream Signaling LAT->downstream LYP LYP (PTPN22) LYP->Lck dephosphorylates LYP->ZAP70 Benzofuran Benzofuran-2-carboxylic acid derivatives Benzofuran->LYP Inhibition

Caption: T-Cell Receptor (TCR) signaling and inhibition of LYP by benzofurans.

Experimental and Logical Workflow Diagrams

Analytical_Workflow Sample Sample of 7-Methyl-1-benzofuran-2- carboxylic acid analog Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Prep HPLC HPLC-UV/MS Analysis Prep->HPLC NMR NMR Analysis (¹H, ¹³C, 2D) Prep->NMR Data_HPLC Data Analysis: - Retention Time - UV Spectrum - Mass Spectrum - Quantification HPLC->Data_HPLC Data_NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration - Structure Elucidation NMR->Data_NMR Purity Purity Assessment Data_HPLC->Purity Structure Structure Confirmation Data_HPLC->Structure Data_NMR->Structure

Caption: General workflow for the analytical characterization of benzofuran analogs.

Troubleshooting_Logic Problem Analytical Issue Encountered? Solubility Poor Solubility? Problem->Solubility Yes MS_Issue Ambiguous MS Data? Problem->MS_Issue No Solubility->MS_Issue No Sol_Action Action: - Change Solvent - Adjust pH - Use Sonication Solubility->Sol_Action Yes NMR_Issue Complex NMR Spectrum? MS_Issue->NMR_Issue No MS_Action Action: - Check for common fragments - High-resolution MS - Compare with literature MS_Issue->MS_Action Yes NMR_Action Action: - Run 2D NMR (COSY, etc.) - Use different solvent - Compare to standards NMR_Issue->NMR_Action Yes Consult Consult Specialist NMR_Issue->Consult No Success Problem Resolved Sol_Action->Success MS_Action->Success NMR_Action->Success

Caption: Logical troubleshooting workflow for analytical challenges.

References

Validation & Comparative

Comparative Biological Evaluation of 7-Methyl-1-benzofuran-2-carboxylic Acid Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 7-Methyl-1-benzofuran-2-carboxylic acid derivatives and structurally related benzofuran compounds. The information is compiled from recent studies and focuses on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Experimental data is presented to facilitate comparison with alternative compounds.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with various substituted analogues exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2] The introduction of certain functional groups, such as halogens, onto the benzofuran scaffold has been shown to enhance cytotoxic activity.[1][2]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected benzofuran derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative (Compound 7) A549 (Lung)6.3 ± 2.5Doxorubicin-
HepG2 (Liver)11 ± 3.2Doxorubicin-
Methyl 6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) A549 (Lung)3.5 ± 0.6Doxorubicin-
HepG2 (Liver)3.8 ± 0.5Doxorubicin-
SW620 (Colon)10.8 ± 0.9Doxorubicin-
Benzofuran-based carboxylic acid (Compound 9e) MDA-MB-231 (Breast)2.52 ± 0.39Doxorubicin2.36 ± 0.18
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Low micromolar--
Ailanthoidol (Natural Benzofuran) Huh7 (Hepatoma)45 (24h), 22 (48h)->80

Note: IC₅₀ values are presented as mean ± standard deviation where available. Direct comparison should be made with caution as experimental conditions may vary between studies.

Mechanism of Action: Apoptosis Induction

Studies suggest that some benzofuran derivatives exert their anticancer effects by inducing apoptosis. For instance, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to increase the activity of caspases 3 and 7 in cancer cells, indicating a caspase-dependent apoptotic pathway.[3]

Anti-inflammatory Activity

Certain benzofuran derivatives have shown promising anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Comparative Anti-inflammatory Data
Compound/DerivativeAssayIC₅₀ (µM)Positive ControlIC₅₀ (µM)
Aza-benzofuran derivative (Compound 1) NO Inhibition (RAW 264.7 cells)17.3Celecoxib32.1
Aza-benzofuran derivative (Compound 4) NO Inhibition (RAW 264.7 cells)16.5Celecoxib32.1
Piperazine/benzofuran hybrid (Compound 5d) NO Inhibition (RAW 264.7 cells)52.23 ± 0.97--
Signaling Pathway Involvement

The anti-inflammatory mechanism of some benzofuran hybrids has been linked to the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.[5] Treatment with these compounds has been shown to decrease the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[5]

G NF-κB and MAPK Signaling Pathway Inhibition by Benzofuran Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression (NO, COX-2, TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_genes Induces IKK IKKα/β NFkB_pathway->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates NFkB p65 IkB->NFkB Releases NFkB->Pro_inflammatory_genes Translocates & Induces Benzofuran Benzofuran Derivatives Benzofuran->MAPK_pathway Inhibits (via dephosphorylation) Benzofuran->IKK Inhibits (via dephosphorylation)

Figure 1. Inhibition of NF-κB and MAPK signaling pathways.

Antimicrobial Activity

Several benzofuran derivatives have exhibited activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial efficacy.

Comparative Antimicrobial Data
Compound/DerivativeMicroorganismMIC (µg/mL)
Aza-benzofuran derivative (Compound 1) Salmonella typhimurium12.5
Escherichia coli25
Staphylococcus aureus12.5
Aza-benzofuran derivative (Compound 2) Staphylococcus aureus25
Benzofuran derivative (Compound 6) Penicillium italicum12.5
Colletotrichum musae12.5-25
Halogenated 3-benzofurancarboxylic acid derivatives (Compounds III, IV, VI) Gram-positive bacteria50 - 200
Candida albicans (Compounds III, VI)100
Candida parapsilosis (Compounds III, VI)100

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used in the biological evaluation of benzofuran derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

G MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with various concentrations of benzofuran derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 1-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Figure 2. General workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[4]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 72 hours).[4]

  • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated to allow for the formation of formazan crystals.[4]

  • Solubilization and Measurement: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol Details:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4]

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Protocol Details:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with the test compounds for a short period before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.[4]

Conclusion

Derivatives of this compound and related benzofuran analogues represent a promising class of compounds with diverse biological activities. The presented data highlights their potential in the development of new anticancer, anti-inflammatory, and antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific therapeutic targets. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field.

References

Comparing reactivity of 7-Methyl-1-benzofuran-2-carboxylic acid with other benzofuran carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 7-Methyl-1-benzofuran-2-carboxylic acid against other substituted benzofuran carboxylic acids. The information presented herein is supported by established principles of organic chemistry and available experimental data, offering a valuable resource for researchers engaged in the synthesis and modification of these important heterocyclic compounds.

Theoretical Framework for Reactivity Comparison

The reactivity of benzofuran carboxylic acids is primarily dictated by the electronic properties of the benzofuran ring system and the influence of its substituents.

Electronic Nature of the Benzofuran Ring System: The benzofuran scaffold is an electron-rich aromatic system, making it generally more susceptible to electrophilic attack than benzene. This increased reactivity is attributed to the electron-donating effect of the oxygen heteroatom.[1]

Influence of Substituents on Reactivity: A Comparative Overview:

  • Carboxylic Acid Group (-COOH) at C-2: This group is strongly electron-withdrawing and deactivates the benzofuran ring towards electrophilic substitution. It directs incoming electrophiles primarily to the C-5 and C-7 positions.

  • Methyl Group (-CH₃) at C-7: As an electron-donating group, the methyl substituent at the C-7 position in this compound activates the benzofuran ring, making it more nucleophilic compared to its unsubstituted counterpart. This activating effect can influence the rate and regioselectivity of electrophilic aromatic substitution reactions.

  • Other Substituents: The presence of other electron-donating or electron-withdrawing groups on the benzene portion of the benzofuran ring will similarly modulate the overall reactivity of the molecule. For instance, halogens are deactivating yet ortho-, para-directing.[2]

Comparative Reactivity Analysis

Reactions at the Carboxylic Acid Moiety

The primary reactions of the carboxylic acid group are nucleophilic acyl substitutions, such as esterification and amidation, and decarboxylation.

Esterification and Amidation:

The conversion of a carboxylic acid to an ester (esterification) or an amide (amidation) is a fundamental transformation in organic synthesis. The rate of these reactions is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid.

For this compound, the methyl group at the 7-position is remote from the carboxylic acid at the 2-position and is therefore not expected to exert a significant steric or direct electronic effect on the reactivity of the carboxyl group. Its reactivity in esterification and amidation reactions is anticipated to be comparable to other benzofuran-2-carboxylic acids that lack bulky substituents in the vicinity of the carboxyl function.

Decarboxylation:

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). This reaction is typically difficult for simple aromatic carboxylic acids but can be facilitated under certain conditions, particularly for heteroaromatic carboxylic acids.[3][4] The ease of decarboxylation of furan-2-carboxylic acid is a known phenomenon, proceeding via an ipso-substitution pathway.[5] The stability of the intermediate formed after the loss of CO₂ is a critical factor. The electron-donating methyl group at the 7-position in this compound would be expected to slightly destabilize the anionic intermediate that could form upon decarboxylation, potentially making it less reactive in this transformation compared to an unsubstituted benzofuran-2-carboxylic acid under basic conditions.[6] However, under acidic conditions, the reaction proceeds through a different mechanism where the ring is protonated, and the electron-donating methyl group could potentially facilitate this process.[5][6]

Reactions on the Benzofuran Ring System

Electrophilic Aromatic Substitution:

The benzofuran ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

In the case of this compound, the carboxylic acid at C-2 directs incoming electrophiles to the C-5 position. The methyl group at C-7 is also an ortho-, para-director, reinforcing the substitution at the C-5 position. The electron-donating nature of the methyl group activates the ring, making this compound more reactive towards electrophilic attack compared to the unsubstituted benzofuran-2-carboxylic acid. Conversely, the presence of an electron-withdrawing group, such as a halogen, on the benzene ring would decrease the nucleophilicity of the ring system and thus reduce its reactivity in electrophilic aromatic substitution.[2]

Quantitative Data Summary

CompoundSubstituent at C-7Expected Reactivity in Esterification/AmidationExpected Reactivity in Electrophilic Aromatic Substitution
Benzofuran-2-carboxylic acid-HBaselineBaseline
This compound -CH₃ (EDG) Similar to baseline Higher than baseline
7-Chloro-1-benzofuran-2-carboxylic acid-Cl (EWG)Similar to baselineLower than baseline

EDG: Electron-Donating Group EWG: Electron-Withdrawing Group

Experimental Protocols

The following are generalized protocols for key reactions that can be adapted for a comparative study of benzofuran carboxylic acid reactivity.

Protocol 1: Comparative Esterification of Benzofuran-2-Carboxylic Acids (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of a benzofuran-2-carboxylic acid with an alcohol.[7]

Materials:

  • Benzofuran-2-carboxylic acid derivative (e.g., this compound)

  • Methanol (or other alcohol, in large excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the benzofuran-2-carboxylic acid derivative (1 equivalent) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for a specified time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

  • The reaction rates can be compared by analyzing the yield of the ester at specific time points for different benzofuran-2-carboxylic acid derivatives.

Protocol 2: Comparative Analysis of Decarboxylation Rates

This protocol outlines a method to compare the decarboxylation rates of different benzofuran-2-carboxylic acids.

Materials:

  • Benzofuran-2-carboxylic acid derivative

  • High-boiling point solvent (e.g., quinoline, diphenyl ether)

  • Copper powder (catalyst, optional)

  • Apparatus for monitoring gas evolution or a setup for analysis by techniques like High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

Procedure:

  • In a reaction vessel equipped with a condenser and a gas outlet (if monitoring CO₂ evolution), place the benzofuran-2-carboxylic acid derivative (1 equivalent) and the high-boiling point solvent.

  • Add a catalytic amount of copper powder if necessary.

  • Heat the reaction mixture to a specific high temperature (e.g., 200-250 °C).

  • Monitor the reaction progress over time by either measuring the volume of CO₂ evolved or by taking aliquots of the reaction mixture at regular intervals and analyzing them by HPLC to determine the concentration of the remaining carboxylic acid.

  • Plot the concentration of the starting material versus time to determine the reaction rate for each derivative.

Visualizations

G cluster_reactivity Factors Influencing Reactivity of Benzofuran-2-Carboxylic Acids cluster_carboxyl Carboxylic Acid Reactivity cluster_ring Benzofuran Ring Reactivity Reactivity Reactivity StericHindrance StericHindrance Reactivity->StericHindrance Influences CarbonylElectrophilicity CarbonylElectrophilicity Reactivity->CarbonylElectrophilicity Influences RingNucleophilicity RingNucleophilicity Reactivity->RingNucleophilicity Influences Substituents Substituents Substituents->StericHindrance Affects Substituents->CarbonylElectrophilicity Affects Substituents->RingNucleophilicity Affects

Caption: Factors influencing the reactivity of benzofuran-2-carboxylic acids.

G Start Benzofuran-2-carboxylic acid + Alcohol (Excess) + Acid Catalyst Protonation Protonation of Carbonyl Oxygen Start->Protonation NucleophilicAttack Nucleophilic Attack by Alcohol Protonation->NucleophilicAttack TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation End Ester Product Deprotonation->End

Caption: Experimental workflow for Fischer Esterification.

G Start Benzofuran-2-carboxylic acid in High-Boiling Solvent Heating Heat to High Temperature (e.g., 200-250 °C) Start->Heating Decarboxylation Loss of CO2 Heating->Decarboxylation Monitoring Monitor Reaction Progress (Gas Evolution or HPLC) Decarboxylation->Monitoring DataAnalysis Plot Concentration vs. Time to Determine Rate Monitoring->DataAnalysis

Caption: Experimental workflow for a decarboxylation study.

Conclusion

References

Comparative Analysis of 7-Methyl-1-benzofuran-2-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 7-Methyl-1-benzofuran-2-carboxylic acid. While a systematic SAR study on a dedicated library of this compound analogs is not extensively available in the reviewed literature, this document synthesizes findings from various studies on related benzofuran-2-carboxylic acid derivatives to elucidate key structural determinants for biological activity, primarily focusing on anticancer and antimicrobial properties.

The benzofuran scaffold is a prominent heterocyclic core in numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] The nature and position of substituents on the benzofuran ring, as well as modifications of the carboxylic acid moiety at the 2-position, play a crucial role in modulating the biological potency and selectivity of these compounds.

Quantitative Data Summary

The following table summarizes the biological activity of selected benzofuran-2-carboxylic acid analogs and related derivatives. The data has been compiled from multiple studies to facilitate a comparative analysis. It is important to note that direct comparison of absolute activity values across different studies should be approached with caution due to variations in experimental conditions.

Compound IDStructureBiological ActivityCell Line/MicroorganismIC₅₀/MIC (µM)Reference
1 This compound---(Scaffold)
2 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCytotoxicA549 (Lung Carcinoma)6.3 ± 2.5[2][3]
3 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateCytotoxicHepG2 (Hepatocellular Carcinoma)3.8 ± 0.5[2][3]
4 Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideAnticancer & NF-κB InhibitoryHCT15 (Colon Carcinoma)2.37 (GI₅₀)[4][5]
5 1-(1-Benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeAntimicrobialS. aureus ATCC 6538-[6]
6 Benzofuran ketoxime derivativeAntimicrobialS. aureus0.039 (MIC, µg/mL)[6]
7 Fused benzofuran-coumarin-pyridine derivativeAntimicrobialP. chinchori25 (MIC, µg/mL)[6]
8 Benzofuran-containing carboxylic acid derivative 9eAntiproliferativeMDA-MB-231 (Breast Cancer)2.52 ± 0.39[7]
9 Benzofuran-containing carboxylic acid derivative 9fhCA IX inhibitor-0.56 (Kᵢ)[7]

Key Observations from SAR Studies:

  • Halogenation: The introduction of halogen atoms, particularly bromine, to the benzofuran scaffold often enhances cytotoxic activity.[1] For instance, brominated derivatives have shown increased potency against various cancer cell lines.[2][3]

  • Substitution at C2 and C3: Modifications at the C2 and C3 positions of the benzofuran ring significantly influence biological activity. The nature of the substituent at C2, often a carboxylic acid or its derivative, is a key determinant of potency.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid at the C2 position to amides and esters can modulate the pharmacological profile, leading to potent anticancer and antimicrobial agents.[4][5] For example, specific N-substituted phenylamides of benzofuran-2-carboxylic acid have demonstrated significant growth inhibitory activity against a range of cancer cell lines.[4][5]

  • Fused Heterocyclic Systems: The fusion of other heterocyclic rings, such as coumarins or pyridines, to the benzofuran core can result in compounds with notable antimicrobial activity.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Synthesis Workflow for Benzofuran-2-Carboxamide Analogs

The following diagram illustrates a general synthetic pathway for the preparation of benzofuran-2-carboxamide analogs from a substituted salicylic aldehyde precursor.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling A Substituted Salicylic Aldehyde C Intermediate Ester A->C K2CO3, Acetone B Ethyl Bromoacetate B->C D Benzofuran-2-carboxylic Acid Ester C->D Base (e.g., NaOEt) E Benzofuran-2-carboxylic Acid D->E NaOH, H2O/EtOH G Final Benzofuran-2-carboxamide Analog E->G Coupling Agent (e.g., EDCI, HOBt) F Amine (R-NH2) F->G

Caption: General synthetic route for benzofuran-2-carboxamide analogs.

Logical Relationship of SAR in Benzofuran Analogs

This diagram illustrates the conceptual relationships between structural modifications of the benzofuran scaffold and the resulting biological activities based on the reviewed literature.

SAR_Logic cluster_mods Structural Modifications cluster_activities Biological Activities Core Benzofuran Scaffold Halogenation Halogenation (e.g., Br, Cl) Core->Halogenation C2_Sub C2-Position Modification (Amides, Esters) Core->C2_Sub Ring_Fusion Fusion with other Heterocycles Core->Ring_Fusion Benzene_Ring_Sub Benzene Ring Substitution Core->Benzene_Ring_Sub Anticancer Anticancer Activity Halogenation->Anticancer Enhances C2_Sub->Anticancer Modulates Antimicrobial Antimicrobial Activity C2_Sub->Antimicrobial Modulates Ring_Fusion->Antimicrobial Can Confer Enzyme_Inhibition Enzyme Inhibition (e.g., hCA IX) Benzene_Ring_Sub->Enzyme_Inhibition Influences Selectivity

References

A Comparative Guide to In Vitro Assays for Compounds Synthesized from 7-Methyl-1-benzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays for evaluating the biological activity of compounds derived from the 7-Methyl-1-benzofuran-2-carboxylic acid scaffold. Benzofuran derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document summarizes quantitative data from key assays, details experimental protocols, and illustrates relevant biological pathways to assist researchers in the design and interpretation of their studies.

Anticancer Activity

Derivatives of methyl-substituted benzofurans have been investigated for their cytotoxic effects against various human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3]

Comparative Anticancer Activity of Halogenated Methyl-Benzofuran Derivatives

A study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate provides valuable insights into their anticancer potential. The following table summarizes the IC50 values of two such compounds against a panel of human cancer cell lines.[4]

Compound NameCancer Cell LineCell TypeIC50 (µM)[4]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Cmpd 7)A549Lung Carcinoma6.3 ± 2.5
HepG2Liver Carcinoma11 ± 3.2
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Cmpd 8)A549Lung Carcinoma3.5 ± 0.6
HepG2Liver Carcinoma3.8 ± 0.5
SW620Colorectal Adenocarcinoma10.8 ± 0.9

Note: The data indicates that compound 8, with a dibromoacetyl group, generally exhibits higher potency than compound 7, which has chloro and dichloroacetyl substituents.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from studies evaluating the anticancer activity of benzofuran derivatives.[3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathways in Benzofuran-Mediated Anticancer Activity

Benzofuran derivatives can exert their anticancer effects through the modulation of various signaling pathways, including those involved in apoptosis.[4] The diagram below illustrates a simplified apoptotic pathway that can be investigated.

Compound Benzofuran Derivative Cell Cancer Cell Compound->Cell Induces stress Mitochondria Mitochondria Cell->Mitochondria Activates intrinsic pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Simplified intrinsic apoptosis pathway.

Antimicrobial Activity

Benzofuran derivatives have also been recognized for their potential as antimicrobial agents against a range of bacteria and fungi.[1] The antimicrobial efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5]

Comparative Antimicrobial Activity of Benzofuran Derivatives

While specific data for this compound derivatives is limited, a study on other benzofuran derivatives provides a reference for their potential antimicrobial activity.

Compound TypeMicroorganismStrainMIC (µg/mL)[5]Standard DrugMIC (µg/mL)
Benzodifuran-2-carboxamideStaphylococcus aureusGram-positive62.5 - 250Ampicillin100
Benzodifuran-2-carboxamideBacillus subtilisGram-positive125 - 500Ampicillin100
Benzodifuran-2-carboxamideEscherichia coliGram-negative250 - 500Chloramphenicol50
Benzodifuran-2-carboxamidePseudomonas aeruginosaGram-negative>500Chloramphenicol50
Benzodifuran-2-carboxamideCandida albicansFungus125 - 250Griseofulvin500
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Antimicrobial Screening

The following diagram outlines the general workflow for screening compounds for antimicrobial activity.

Start Start Prepare_Compounds Prepare Compound Stock Solutions Start->Prepare_Compounds Prepare_Microbes Prepare Microbial Cultures Start->Prepare_Microbes Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Compounds->Serial_Dilution Inoculate Inoculate with Microbial Suspension Prepare_Microbes->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC determination.

Anti-inflammatory Activity

Certain benzofuran derivatives have shown promise as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO).[6]

Comparative Anti-inflammatory Activity of Benzofuran Derivatives

The following table presents the inhibitory activity of some benzofuran derivatives on NO production in LPS-stimulated RAW 264.7 macrophage cells.

CompoundIC50 (µM) for NO Inhibition[6]Standard Drug (Celecoxib) IC50 (µM)
Compound 117.3132.1 ± 1.7
Compound 316.532.1 ± 1.7
Compound 231.5 ± 2.332.1 ± 1.7
Compound 442.8 ± 4.732.1 ± 1.7
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in macrophages.[6]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for an extended period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathway for LPS-Induced Inflammation

The anti-inflammatory effects of benzofuran derivatives can be mediated through the inhibition of signaling pathways such as the NF-κB pathway, which is activated by LPS.

LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_Inhibitor IκB TLR4->NFkB_Inhibitor Leads to phosphorylation and degradation of NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammatory_Genes Induces Compound Benzofuran Derivative Compound->NFkB_Inhibitor May inhibit degradation of

Figure 3: Simplified NF-κB signaling pathway.

References

Comparative Analysis of Cross-Reactivity in 7-Methyl-1-benzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity and off-target effects of a promising class of bioactive compounds.

This guide provides a comparative analysis of the cross-reactivity of 7-Methyl-1-benzofuran-2-carboxylic acid derivatives, a scaffold with demonstrated therapeutic potential across various disease areas. Understanding the selectivity profile of these compounds is critical for anticipating potential off-target effects and guiding future drug development efforts. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, and details the methodologies employed in these studies.

Introduction to this compound Derivatives

The benzofuran-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, and antimicrobial properties.[1][2] The addition of a methyl group at the 7-position can influence the compound's metabolic stability and pharmacokinetic properties. This guide focuses on the cross-reactivity of this specific subclass of molecules, drawing data from studies on their activity against various protein targets.

Cross-Reactivity Profile: A Multi-Target Landscape

Derivatives of this compound have been investigated against several important classes of drug targets. The following sections summarize their activity and selectivity.

Pim Kinase Inhibition

A notable area of investigation for benzofuran-2-carboxylic acid derivatives has been their potent inhibition of Pim kinases, a family of serine/threonine kinases implicated in cancer.

Experimental Data Summary: Pim Kinase Inhibition

CompoundPim-1 IC50 (nM)Pim-2 IC50 (nM)Kinase Selectivity (Ambit 442 Kinase Panel)Reference
Compound 29 1050Good selectivity for the Pim kinase family[3]
Compound 38 < 1030Not Reported[3]
Compound 39 < 1020Not Reported[3]

Note: The exact structure of this compound derivatives within these studies is proprietary to the publishing organization. The data refers to derivatives of the parent benzofuran-2-carboxylic acid scaffold.

Key Findings:

  • Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 and Pim-2 kinases.[3]

  • Compound 29 demonstrated good selectivity for the Pim kinase family when screened against a large panel of 442 kinases, suggesting a favorable cross-reactivity profile within the kinome.[3]

Carbonic Anhydrase Inhibition

Certain benzofuran-based carboxylic acids have been evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms, which are involved in various physiological and pathological processes, including cancer.

Experimental Data Summary: Carbonic Anhydrase Inhibition

CompoundhCA I Ki (μM)hCA II Ki (μM)hCA IX Ki (μM)hCA XII Ki (μM)Reference
9b >10042.80.9112.3[4]
9e 64.737.20.7910.1[4]
9f 4.526.30.569.8[4]

Note: These compounds are derivatives of benzofuran-based carboxylic acids, not specifically this compound. However, this data provides insight into the potential for this scaffold to interact with carbonic anhydrases.

Key Findings:

  • Benzofuran-containing carboxylic acids can act as submicromolar inhibitors of the cancer-related hCA IX isoform.[4]

  • These compounds exhibit selectivity against the off-target isoforms hCA I and hCA II.[4]

Lymphoid Tyrosine Phosphatase (LYP) Inhibition

Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key negative regulator of T-cell activation, making it a target for cancer immunotherapy.

Experimental Data Summary: LYP Inhibition and Selectivity

CompoundLYP Ki (μM)Selectivity vs. other phosphatasesReference
D14 1.34Possesses a certain degree of selectivity[5]
D34 0.93Possesses a certain degree of selectivity[5]

Key Findings:

  • The benzofuran-2-carboxylic acid scaffold can serve as a potent phosphotyrosine (pTyr) mimic to inhibit LYP.[5]

  • Lead compounds demonstrated a degree of selectivity against other phosphatases, indicating the potential for developing specific LYP inhibitors.[5]

Other Reported Biological Activities

Beyond these specific target classes, derivatives of the benzofuran-2-carboxylic acid scaffold have shown a broad range of biological effects, suggesting the potential for cross-reactivity with various other targets. These activities include:

  • Antifungal Activity: Some derivatives have shown significant antifungal activity, and their mechanism may involve augmenting amiodarone-elicited calcium flux.[6]

  • Anticancer Activity: Various derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, potentially through the inhibition of NF-κB transcriptional activity.[7]

  • CDK2 Inhibition: Certain benzofuran derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[8]

  • ERAP1 Inhibition: A series of benzofurans were identified as selective inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[9]

  • STING Agonism: Some benzofuran derivatives have been shown to act as STING agonists, inducing type I interferon expression and exhibiting broad-spectrum antiviral activity.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are summaries of key experimental protocols cited in this guide.

Kinase Inhibition Assay (Pim-1/Pim-2)

The inhibitory activity of the compounds against Pim-1 and Pim-2 kinases was determined using a fluorescence polarization-based competition binding assay. This assay measures the displacement of a fluorescently labeled ligand from the ATP binding site of the kinase by the test compound. The IC50 values were calculated from the dose-response curves. For broader selectivity profiling, Compound 29 was screened against the Ambit 442 kinase panel at a concentration of 10 µM.[3]

Carbonic Anhydrase Inhibition Assay

The inhibition of various human carbonic anhydrase (hCA) isoforms (I, II, IX, and XII) was assessed using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate. The inhibitory constants (Ki) were determined by fitting the experimental data to the Michaelis-Menten equation.[4]

Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay

The inhibitory activity against LYP was determined using a biochemical assay that measures the dephosphorylation of a substrate peptide. The reaction progress was monitored by measuring the amount of phosphate released. The inhibitory constants (Ki) were determined from dose-response curves. Selectivity was assessed by performing similar assays with a panel of other phosphatases.[5]

Visualizing Pathways and Workflows

Diagrams illustrating key biological pathways and experimental processes can aid in understanding the context of these cross-reactivity studies.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Pim1 Pim-1 Kinase JAK_STAT->Pim1 PI3K_AKT->Pim1 Bad Bad Pim1->Bad cMyc c-Myc Pim1->cMyc p21 p21 Pim1->p21 p27 p27 Pim1->p27 Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle p21->CellCycle p27->CellCycle Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Profiling Phase FragmentScreen Fragment-Based Screening HitID Hit Identification FragmentScreen->HitID StructureGuided Structure-Guided Design (X-ray) HitID->StructureGuided MedChem Medicinal Chemistry Optimization StructureGuided->MedChem LeadCompound Lead Compound (e.g., Compound 29) MedChem->LeadCompound PotencyAssay Potency Assays (Pim-1, Pim-2) LeadCompound->PotencyAssay SelectivityScreen Selectivity Screening (Kinase Panel) LeadCompound->SelectivityScreen SelectiveInhibitor Selective Inhibitor Identified PotencyAssay->SelectiveInhibitor SelectivityScreen->SelectiveInhibitor

References

A Comparative Guide to the Validation of Analytical Methods for 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 7-Methyl-1-benzofuran-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with additional information on spectroscopic techniques. All data and protocols are presented to align with the standards of the International Council for Harmonisation (ICH).

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of benzofuran derivatives, providing a basis for comparison.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Spectroscopic Methods (UV-Vis, FTIR)
Applicability Non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds (or those that can be derivatized).[1]Primarily for identification and structural elucidation.
Linearity (R²) > 0.999> 0.995Not typically used for quantification.
Accuracy (% Recovery) 98 - 102%95 - 105%Not applicable.
Precision (% RSD) < 2%< 5%Not applicable.
Limit of Detection (LOD) ng/mL rangepg/mL range (with derivatization)µg/mL to mg/mL range.
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range (with derivatization)Not applicable.
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.[1]Moderate, based on absorption maxima or functional group vibrations.
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility.[1]Minimal, simple dissolution.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for a closely related isomer, 3-Methyl-1-benzofuran-2-carboxylic acid, and is suitable for the quantification of this compound and its process-related impurities.[2]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water). The gradient program should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at an appropriate wavelength (e.g., 280 nm), determined by measuring the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Further dilutions can be made as required.

  • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of this compound to concentrations spanning the expected range of the samples.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is a general approach for the analysis of benzofuran derivatives and would require a derivatization step for the carboxylic acid group to increase volatility.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization: The carboxylic acid group of this compound needs to be derivatized, for example, by esterification (e.g., with methanol and an acid catalyst to form the methyl ester) or silylation (e.g., with BSTFA).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: After derivatization, the sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Spectroscopic Methods

Spectroscopic techniques are invaluable for the identification and structural confirmation of this compound.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.[3]

    • Expected Absorptions: Characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

    • ¹H NMR: Expect signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid.

    • ¹³C NMR: Expect signals for the carbon atoms of the benzofuran ring, the methyl group, and the carboxylic acid carbonyl group.[3]

  • Mass Spectrometry (MS):

    • Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (176.17 g/mol ) and characteristic fragmentation patterns.[5]

Mandatory Visualizations

To further elucidate the processes of analytical method validation and selection, the following diagrams have been generated.

Analytical_Method_Validation_Workflow A Define Analytical Performance Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Develop and Optimize Method Parameters B->C D Perform Method Validation (ICH Guidelines) C->D E Assess Specificity D->E F Determine Linearity and Range D->F G Evaluate Accuracy and Precision D->G H Establish LOD and LOQ D->H I Assess Robustness D->I J Document Validation Report E->J F->J G->J H->J I->J

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree Start Start: Analyze This compound Quant Is quantitative analysis required? Start->Quant Qual Qualitative Identification/ Structural Confirmation Quant->Qual No HPLC HPLC is a suitable choice. Quant->HPLC Yes Spectro Use Spectroscopic Methods (IR, NMR, MS) Qual->Spectro GC_MS Consider GC-MS with derivatization for high sensitivity. HPLC->GC_MS Need higher sensitivity?

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of GPR120 Agonists Across Diverse Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. Activation of GPR120 by long-chain fatty acids and synthetic agonists triggers a cascade of signaling events that lead to improved glucose homeostasis, anti-inflammatory effects, and the secretion of glucagon-like peptide-1 (GLP-1). The development of potent and selective GPR120 agonists has led to the exploration of various chemical scaffolds, each with distinct pharmacological profiles. This guide provides a comparative analysis of GPR120 agonists derived from different scaffolds, supported by experimental data, to aid researchers in the selection and development of next-generation therapeutics.

GPR120 Signaling Pathways

GPR120 activation initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. The Gαq/11 pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC). This pathway is primarily associated with the secretion of hormones such as GLP-1 and cholecystokinin (CCK).[1] The β-arrestin-2 pathway is predominantly linked to the anti-inflammatory effects of GPR120. Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2, which can inhibit pro-inflammatory signaling cascades.

GPR120 Signaling Pathways cluster_membrane Cell Membrane cluster_gaq Gαq/11 Pathway cluster_barrestin β-Arrestin Pathway GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq activates GRK GRK GPR120->GRK activates Agonist Agonist Agonist->GPR120 PLC PLC Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release PKC PKC activation DAG->PKC Hormone_secretion GLP-1/CCK Secretion Ca_release->Hormone_secretion PKC->Hormone_secretion P_GPR120 P-GPR120 GRK->P_GPR120 phosphorylates B_Arrestin β-Arrestin-2 P_GPR120->B_Arrestin recruits Internalization Receptor Internalization B_Arrestin->Internalization Anti_inflammatory Anti-inflammatory Effects B_Arrestin->Anti_inflammatory

Caption: GPR120 signaling overview.

Comparative Performance of GPR120 Agonists

The following tables summarize the in vitro potency of representative GPR120 agonists from different chemical scaffolds in key functional assays.

Table 1: Phenylpropanoic Acid Derivatives

CompoundTargetAssayCell LinePotency (EC50/pEC50)Selectivity vs. hGPR40Reference
TUG-891 hGPR120Calcium MobilizationCHO43.7 nM>1000-fold[2][3]
hGPR120β-Arrestin RecruitmentU2OS30 nM-[4]
mGPR120Calcium MobilizationCHO29 nM~30-fold[4]
Compound 20 hGPR120Calcium Mobilization-57 nMHigh[5]
hGPR120β-Arrestin Recruitment-60 nMHigh[5]
Compound 14d hGPR120Calcium MobilizationCHO18.2 nM>500-fold[3]

Table 2: Spirocyclic Derivatives

CompoundTargetAssayCell LinePotency (EC50/pEC50)Selectivity vs. hGPR40Reference
AZ13581837 hGPR120Calcium MobilizationCHO120 nM>100-fold[6][7]
hGPR120β-Arrestin RecruitmentU2OS13 nM-[7]
mGPR120DMRCHO4.3 nM>100-fold[6]
Metabolex-36 hGPR120Calcium MobilizationCHO1.8 µM>100-fold[7]
hGPR120β-Arrestin RecruitmentU2OS570 nM-[7]
mGPR120DMRCHO130 nM>100-fold

Table 3: Thiazolidinedione Derivatives

CompoundTargetAssayCell LinePotency (EC50/pEC50)Selectivity vs. hGPR40Reference
Compound 5g hGPR120Calcium MobilizationCHO21.3 nM>470-fold[8]

Table 4: N-Acyl Taurines

CompoundTargetAssayCell LinePotency (EC50/pEC50)Selectivity vs. hGPR40Reference
C18:1 NAT hGPR120--No significant activation-[9]

Note: N-acyl taurines were found to be agonists of GPR119 but not GPR120.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays used to characterize GPR120 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following Gαq-coupled receptor activation.

Calcium Mobilization Assay Workflow A 1. Cell Plating CHO cells stably expressing GPR120 are seeded in 96-well plates. B 2. Dye Loading Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition Agonists are added to the wells. B->C D 4. Signal Detection Fluorescence is measured using a plate reader (e.g., FLIPR). C->D E 5. Data Analysis EC50 values are calculated from dose-response curves. D->E

Caption: Calcium mobilization assay workflow.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 20,000-50,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. In some cell lines, probenecid may be added to prevent dye extrusion.[10]

  • Compound Preparation: GPR120 agonists are serially diluted in the assay buffer.

  • Signal Measurement: The cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of the agonist solutions. Fluorescence is then monitored for 2-3 minutes to capture the transient calcium flux.

  • Data Analysis: The increase in fluorescence is plotted against the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between an activated GPCR and β-arrestin. The PathHunter® assay from DiscoveRx is a commonly used platform.

Beta-Arrestin Recruitment Assay Workflow A 1. Cell Plating U2OS or CHO cells co-expressing GPR120-ProLink and β-arrestin-EA are seeded. B 2. Compound Addition Agonists are added and incubated for 90 minutes. A->B C 3. Detection Reagent PathHunter detection reagent is added. B->C D 4. Signal Measurement Chemiluminescence is measured after 60 minutes. C->D E 5. Data Analysis EC50 values are determined from dose-response curves. D->E

Caption: β-Arrestin recruitment assay workflow.

Protocol:

  • Cell Culture: U2OS or CHO cells engineered to co-express GPR120 fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment are cultured according to the manufacturer's instructions.

  • Cell Plating: Cells are plated in 96-well or 384-well white-walled plates and incubated overnight.

  • Agonist Stimulation: The culture medium is removed, and cells are incubated with varying concentrations of the GPR120 agonist for 90 minutes at 37°C.

  • Detection: The PathHunter® detection reagent, containing the substrate for the complemented β-galactosidase enzyme, is added to each well.

  • Signal Measurement: The plate is incubated at room temperature for 60 minutes, and the chemiluminescent signal is measured using a luminometer.

  • Data Analysis: The luminescence signal is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.[11][12]

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from enteroendocrine cells in response to GPR120 activation.

Protocol:

  • Cell Culture: The murine intestinal enteroendocrine cell line STC-1 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded in 24-well plates and grown to confluency.

  • Stimulation: The culture medium is replaced with a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the test agonist, and the cells are incubated for 2 hours at 37°C.

  • Supernatant Collection: The supernatant is collected from each well.

  • GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a commercially available GLP-1 ELISA kit.

  • Data Analysis: The amount of secreted GLP-1 is normalized to the total protein content of the cells in each well. The results are expressed as a fold increase over the basal (unstimulated) secretion.[1][13]

Conclusion

The development of GPR120 agonists has diversified into multiple chemical scaffolds, each presenting a unique set of pharmacological properties. Phenylpropanoic acid derivatives, such as TUG-891 and its analogs, have demonstrated high potency and selectivity, serving as valuable tool compounds for preclinical research. Spirocyclic compounds like AZ13581837 offer an alternative scaffold with potent GPR120 activation. Thiazolidinedione derivatives have also emerged as a promising class of GPR120 agonists. The comparative data and detailed protocols provided in this guide are intended to facilitate the informed selection and further development of GPR120 agonists for the treatment of metabolic and inflammatory diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical efficacy into clinical success.

References

Unveiling the Potential: A Comparative Analysis of 7-Methyl-1-benzofuran-2-carboxylic Acid Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the benzofuran scaffold represents a privileged structure with a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of compounds derived from 7-Methyl-1-benzofuran-2-carboxylic acid and its close analogs in various cellular models. We present a synthesis of current experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to inform future research and development.

Derivatives of the benzofuran-2-carboxylic acid core have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents. The substitution at the 7-position, in particular, has been a subject of investigation to modulate potency and selectivity. This guide focuses on comparing the cellular efficacy of 7-methyl substituted compounds with other relevant analogs, providing a clear overview of their performance in preclinical studies.

Comparative Efficacy in Cancer Cell Lines

Numerous studies have highlighted the cytotoxic effects of benzofuran-2-carboxylic acid derivatives against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various derivatives, offering a direct comparison of their potency.

Compound ID/DescriptionCell LineIC50 (µM)Comparison/Standard DrugReference
Amide Derivatives of 3-methyl-benzofuran-2-carboxylic acid
Compound 12bA549 (Lung Cancer)0.858-[1]
Compound 10dMCF7 (Breast Cancer)2.07-[1]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Low micromolar range-[2]
Benzofuran-based carboxylic acid 9e MDA-MB-231 (Breast Cancer)2.52Doxorubicin (IC50 = 2.36 µM)[3]
3-methylbenzofuran derivatives
Compound 4bA549 (Non-small cell lung)1.48 - 47.02 (range for series)-[4]
Compound 15aNCI-H23 (Non-small cell lung)0.49 - 68.9 (range for series)-[4]
Compound 16aNCI-H23 (Non-small cell lung)0.49 - 68.9 (range for series)-[4]
Halogenated Benzofuran Derivatives
Compound 1 (bromine at 3-position methyl group)K562 (Leukemia)5-[5]
Compound 1 (bromine at 3-position methyl group)HL60 (Leukemia)0.1-[5]

Anti-Inflammatory and Neuroprotective Activity

Beyond oncology, these derivatives have shown promise in modulating inflammatory pathways and protecting neuronal cells.

Compound ID/DescriptionCellular ModelActivityKey FindingsReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives
Compound 1f (-CH3 at R2)Primary rat cortical neuronsNeuroprotectionPotent and efficacious against NMDA-induced excitotoxicity[6]
Compound 1j (-OH at R3)Primary rat cortical neuronsNeuroprotection, AntioxidantMarked anti-excitotoxic effects; scavenged DPPH radicals and inhibited lipid peroxidation[6]
Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives LPS-stimulated RAW 264.7 macrophagesNF-κB InhibitionInhibited LPS-induced NF-κB transcriptional activity[2]

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control such as doxorubicin is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

NF-κB Transcriptional Activity Assay

This assay measures the ability of compounds to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Transfection (if using a reporter assay): Cells are transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

  • Compound Pre-treatment: Cells are pre-treated with the test compounds for 1 hour.

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-24 hours to induce NF-κB activation.

  • Luciferase Assay (for reporter assay): Cell lysates are collected, and luciferase activity is measured using a luminometer.

  • ELISA (for p65 nuclear translocation): Nuclear extracts are prepared, and the level of the NF-κB p65 subunit is quantified using a specific ELISA kit.

  • Data Analysis: The inhibitory effect of the compounds on NF-κB activity is expressed as a percentage of the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add Benzofuran Derivatives (various concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates gene Pro-inflammatory Gene Expression nucleus->gene activates compounds Benzofuran-2-carboxylic acid derivatives compounds->ikk Inhibition? compounds->nfkb Inhibition of translocation?

References

Benchmarking the synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of two prominent synthetic routes to 7-Methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The methodologies benchmarked are the traditional multi-step Perkin rearrangement and a more direct O-alkylation followed by cyclization. This comparison offers insights into the efficiency, yield, and reaction conditions of each method, supported by detailed experimental protocols and quantitative data.

At a Glance: Synthesis Method Comparison

The following table summarizes the key performance indicators for the two primary synthesis routes to this compound.

ParameterMethod 1: Perkin RearrangementMethod 2: O-Alkylation and Cyclization
Starting Materials 2-Hydroxy-3-methylbenzaldehyde, Malonic acid2-Hydroxy-3-methylbenzaldehyde, Ethyl chloroacetate
Key Intermediates 7-Methylcoumarin, 3-Bromo-7-methylcoumarinEthyl 2-((2-formyl-6-methylphenyl)oxy)acetate
Overall Yield (approx.) 60-70%75-85%
Number of Steps 32
Reaction Time ~8-12 hours~6-8 hours
Key Reagents Piperidine, NBS, NaOH, Microwave irradiationK₂CO₃, NaOH
Purity (typical) High, requires recrystallizationHigh, requires recrystallization

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two benchmarked synthetic methods.

Synthesis Route Comparison cluster_0 Method 1: Perkin Rearrangement cluster_1 Method 2: O-Alkylation & Cyclization A1 2-Hydroxy-3- methylbenzaldehyde + Malonic Acid A2 7-Methylcoumarin A1->A2 Pechmann Condensation A3 3-Bromo-7-methylcoumarin A2->A3 Bromination (NBS) A4 7-Methyl-1-benzofuran- 2-carboxylic acid A3->A4 Microwave-assisted Perkin Rearrangement B1 2-Hydroxy-3- methylbenzaldehyde + Ethyl Chloroacetate B2 Ethyl 2-((2-formyl-6- methylphenyl)oxy)acetate B1->B2 O-Alkylation (Williamson Ether Synthesis) B3 7-Methyl-1-benzofuran- 2-carboxylic acid B2->B3 Intramolecular Cyclization & Hydrolysis

Caption: Comparative workflow of the two synthesis methods.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Perkin rearrangement and O-alkylation pathways. These protocols are adapted from established literature procedures for analogous compounds.

Method 1: Perkin Rearrangement

This synthesis involves three main stages: the formation of 7-methylcoumarin, its subsequent bromination, and the final microwave-assisted Perkin rearrangement to yield the target carboxylic acid.

Step 1: Synthesis of 7-Methylcoumarin
  • Reaction Setup: In a round-bottom flask, combine 2-hydroxy-3-methylbenzaldehyde (10.0 g, 73.4 mmol) and malonic acid (11.4 g, 110.1 mmol).

  • Solvent and Catalyst: Add pyridine (20 mL) and a catalytic amount of piperidine (0.5 mL).

  • Reaction: Heat the mixture at 100°C for 4 hours.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to afford 7-methylcoumarin as a white solid.

    • Typical Yield: 85-90%

Step 2: Synthesis of 3-Bromo-7-methylcoumarin
  • Reaction Setup: Dissolve 7-methylcoumarin (5.0 g, 31.2 mmol) in chloroform (100 mL) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (6.1 g, 34.3 mmol) and a catalytic amount of benzoyl peroxide (0.1 g).

  • Reaction: Reflux the mixture for 3 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: After cooling, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield 3-bromo-7-methylcoumarin as a pale-yellow solid.

    • Typical Yield: 75-80%

Step 3: Microwave-Assisted Perkin Rearrangement to this compound
  • Reaction Setup: In a microwave reaction vessel, place 3-bromo-7-methylcoumarin (2.0 g, 8.4 mmol), sodium hydroxide (1.0 g, 25.1 mmol), and ethanol (20 mL).

  • Microwave Reaction: Seal the vessel and subject it to microwave irradiation at 150°C for 10 minutes.[2]

  • Work-up: After cooling, evaporate the ethanol under reduced pressure. Dissolve the residue in water (30 mL).

  • Acidification: Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain this compound as a white to off-white solid.

    • Typical Yield: 90-95%

Method 2: O-Alkylation and Cyclization

This two-step method involves the initial O-alkylation of 2-hydroxy-3-methylbenzaldehyde followed by an intramolecular cyclization to form the benzofuran ring.

Step 1: Synthesis of Ethyl 2-((2-formyl-6-methylphenyl)oxy)acetate
  • Reaction Setup: In a round-bottom flask, combine 2-hydroxy-3-methylbenzaldehyde (10.0 g, 73.4 mmol), potassium carbonate (15.2 g, 110.1 mmol), and acetone (150 mL).

  • Reagent Addition: Add ethyl chloroacetate (10.8 mL, 102.8 mmol) dropwise to the stirred suspension.

  • Reaction: Reflux the mixture for 6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, filter off the potassium carbonate and wash it with acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give ethyl 2-((2-formyl-6-methylphenyl)oxy)acetate as a viscous oil.

    • Typical Yield: 85-90%

Step 2: Intramolecular Cyclization and Hydrolysis to this compound
  • Reaction Setup: Dissolve ethyl 2-((2-formyl-6-methylphenyl)oxy)acetate (5.0 g, 22.5 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Base Addition: Add a 20% aqueous solution of sodium hydroxide (20 mL).

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Work-up: After cooling, evaporate the ethanol under reduced pressure. Dilute the residue with water (50 mL).

  • Acidification: Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford this compound as a white solid.

    • Typical Yield: 90-95%

Concluding Remarks

Both the Perkin rearrangement and the O-alkylation/cyclization routes are effective for the synthesis of this compound. The O-alkylation method offers a slightly higher overall yield and involves fewer synthetic steps, potentially making it a more efficient choice for laboratory-scale synthesis. The Perkin rearrangement, particularly with the use of microwave assistance in the final step, provides a rapid conversion of the bromocoumarin intermediate to the final product in excellent yield. The choice of method may ultimately depend on the availability of starting materials, equipment, and the desired scale of production.

References

Spectroscopic Analysis: A Comparative Guide to 7-Methyl-1-benzofuran-2-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the key synthetic components involved in the preparation of 7-Methyl-1-benzofuran-2-carboxylic acid, a significant scaffold in medicinal chemistry, is presented. This guide provides an objective analysis of the spectral data for the final product and its precursors, 2-hydroxy-3-methylbenzaldehyde and diethyl malonate, supported by experimental protocols and data visualizations to aid researchers and professionals in drug development.

The synthesis of this compound is a multi-step process, and understanding the spectroscopic characteristics of each component is crucial for reaction monitoring, quality control, and structural confirmation. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundProtonChemical Shift (ppm)MultiplicityJ (Hz)
2-Hydroxy-3-methylbenzaldehyde [1]-OH11.25s-
-CHO9.85s-
Ar-H7.36-7.38m-
Ar-H6.90-6.92t7.5
-CH₃2.23s-
Diethyl Malonate -CH₂- (ester)4.20q7.1
-CH₂- (methylene)3.39s-
-CH₃1.25t7.1
This compound -COOH~12-13br s-
H-3~7.5s-
H-4/H-5/H-6~7.1-7.4m-
-CH₃~2.5s-

Note: Predicted values for this compound are based on typical shifts for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundCarbonChemical Shift (ppm)
2-Hydroxy-3-methylbenzaldehyde C=O~196
C-OH~161
Ar-C~120-140
-CH₃~15
Diethyl Malonate [2][3]C=O167.2
-CH₂- (ester)61.8
-CH₂- (methylene)41.1
-CH₃14.0
This compound C=O~165
C-2~148
C-7a~154
C-3~115
Ar-C~110-130
C-7~125
-CH₃~14

Note: Predicted values for this compound and some values for 2-hydroxy-3-methylbenzaldehyde are based on typical shifts for similar structures.

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundFunctional GroupAbsorption Range (cm⁻¹)
2-Hydroxy-3-methylbenzaldehyde O-H stretch (phenolic)3200-3400 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aldehyde)2700-2850
C=O stretch (aldehyde)1650-1680
C=C stretch (aromatic)1580-1620
Diethyl Malonate [4][5]C-H stretch (aliphatic)2900-3000
C=O stretch (ester)1735-1750 (often two bands)
C-O stretch (ester)1000-1300
This compound O-H stretch (carboxylic acid)2500-3300 (very broad)
C-H stretch (aromatic)3000-3100
C=O stretch (carboxylic acid)1680-1710
C=C stretch (aromatic)1550-1620
C-O stretch1210-1320

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
2-Hydroxy-3-methylbenzaldehyde [6][7]136135 [M-H]⁺, 107 [M-CHO]⁺, 77 [C₆H₅]⁺
Diethyl Malonate [8][9][10]160115 [M-OC₂H₅]⁺, 88 [M-COOC₂H₅]⁺, 45 [COOH]⁺
This compound 176159 [M-OH]⁺, 131 [M-COOH]⁺

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound is the Perkin-Oglialoro reaction.

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 2-hydroxy-3-methylbenzaldehyde and diethyl malonate in ethanol is treated with a catalytic amount of piperidine. The mixture is refluxed for several hours.

  • Saponification: The resulting intermediate, a diethyl 2-(2-formyl-6-methylphenoxy)malonate, is not isolated. The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is then heated to reflux to saponify the ester groups.

  • Cyclization and Acidification: After saponification, the reaction mixture is cooled and acidified with hydrochloric acid. This step facilitates the intramolecular cyclization and decarboxylation to yield this compound as a solid product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as neat films between NaCl plates.

  • Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Synthetic Pathway Visualization

The synthesis of this compound from its precursors can be visualized as a two-step process involving a Knoevenagel condensation followed by an intramolecular O-alkylation and subsequent hydrolysis and decarboxylation.

Synthesis_Pathway Precursor1 2-Hydroxy-3-methylbenzaldehyde Intermediate Intermediate Ester Precursor1->Intermediate Piperidine, Ethanol, Δ Precursor2 Diethyl Malonate Precursor2->Intermediate Product 7-Methyl-1-benzofuran- 2-carboxylic acid Intermediate->Product 1. NaOH, H₂O, Δ 2. HCl

References

Safety Operating Guide

Proper Disposal of 7-Methyl-1-benzofuran-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Methyl-1-benzofuran-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is classified as a skin, eye, and respiratory irritant. Furthermore, it is recognized as being toxic to aquatic life, a critical consideration in the development of disposal protocols. Improper disposal can lead to significant environmental harm and may violate local and national regulations.

Hazard and Safety Data

A summary of key quantitative data and hazard information for this compound and related compounds is presented below. This information is essential for conducting a thorough risk assessment prior to handling and disposal.

ParameterValue/ClassificationCompoundSource
GHS Hazard Statements H315: Causes skin irritationThis compound[1]
H319: Causes serious eye irritationThis compound[1]
H335: May cause respiratory irritationThis compound[1]
Aquatic Toxicity Toxic to aquatic lifeBenzofuran-2-carboxylic acid[2]
Melting Point 222-225 °CThis compound
Acute Toxicity (Oral) LD50: >500 mg/kg (Rat)Benzofuran-2-carboxylic acid[3]
Acute Toxicity (Intravenous) LD50: 320 mg/kg (Mouse)Benzofuran-2-carboxylic acid[3]

Experimental Protocols for Disposal

The recommended disposal procedure for this compound is based on its hazardous characteristics, particularly its aquatic toxicity. Under no circumstances should this chemical be disposed of down the drain. The primary method of disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.

    • Segregate this waste from other laboratory waste streams at the point of generation. Do not mix with non-hazardous waste.

    • Specifically, keep organic acid waste separate from bases, oxidizing agents, and inorganic acids to prevent dangerous reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is in good condition, with a secure, leak-proof lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The concentration and any other components in the waste mixture must also be listed.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Disposal Request and Collection:

    • Once the waste container is full, or on a regular schedule, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup, including any necessary paperwork or online forms.

  • Spill Management:

    • In the event of a spill, wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

    • For larger spills, or if you are not trained in spill cleanup, evacuate the area and contact your EHS department immediately.

    • All materials used for spill cleanup must also be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Identification cluster_2 Step 2: Containerization cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound waste generated segregate Segregate as Organic Acid Waste Identify as 'Toxic to Aquatic Life' start->segregate containerize Place in a labeled, compatible Hazardous Waste container segregate->containerize storage Store in designated Satellite Accumulation Area containerize->storage disposal_options Disposal Method? storage->disposal_options drain Drain Disposal disposal_options->drain Incorrect waste_contractor Licensed Hazardous Waste Contractor disposal_options->waste_contractor Correct

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 7-Methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 7-Methyl-1-benzofuran-2-carboxylic acid. The following procedural guidance is compiled from Safety Data Sheets (SDS) and general laboratory safety protocols to ensure the safe management of this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, adherence to stringent safety protocols is essential to minimize exposure and mitigate potential hazards. The primary risks associated with this compound include skin, eye, and respiratory irritation. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.

The following table summarizes the required personal protective equipment for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles or Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing or dust generation.[2][3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[4] Gloves should be inspected for any signs of damage before use and removed properly to avoid skin contact.[2][5]
Body Laboratory CoatA flame-resistant or standard laboratory coat should be worn and fully buttoned to protect against skin contact.[3][5]
Respiratory NIOSH-Approved RespiratorIf dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][3] Work should be performed in a well-ventilated area to avoid inhaling dust.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Safe Handling Procedures:

  • Preparation: Before handling, ensure that a designated area within a chemical fume hood is prepared and that all necessary PPE is correctly worn.[3]

  • Handling: Avoid direct contact with skin and eyes.[1] Prevent the formation of dust during handling.[1] Do not eat, drink, or smoke in the laboratory.[6]

  • Post-Handling: Wash hands thoroughly after handling the compound, even if gloves were worn.[7] Contaminated clothing should be removed and washed before reuse.[1]

Spill and Cleanup Procedures:

In the event of a spill, avoid dust formation.[1] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2] All sources of ignition should be removed.[1]

Storage:

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] It should be stored locked up.[1]

Disposal Plan:

Dispose of this compound and its container in accordance with all applicable federal, state, and local environmental regulations.[1] The compound should be disposed of at an appropriate treatment and disposal facility.[1] Do not let the chemical enter drains.[1]

Workflow for Safe Handling and Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。